Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C32H42N4O11 |
|---|---|
分子量 |
658.7 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H42N4O11/c37-28(33-10-12-44-14-16-46-18-17-45-15-13-43-11-9-31(40)41)19-34-29(38)20-35-30(39)21-36-32(42)47-22-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,33,37)(H,34,38)(H,35,39)(H,36,42)(H,40,41) |
InChI 键 |
JCSQDGSFAGSQNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for this compound, a key building block in the synthesis of these targeted protein degraders.
Core Properties
The structure of this compound features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tri-glycine peptide spacer, and a polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. This strategic design imparts specific functionalities crucial for its role as a PROTAC linker. The Fmoc group provides a stable protecting group for the amine, allowing for selective deprotection and subsequent conjugation. The tri-glycine motif offers a flexible yet defined spacer, and the PEG4 element enhances the hydrophilicity and bioavailability of the resulting PROTAC molecule.[1]
Quantitative Data
For clarity and ease of comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 658.70 g/mol | [2] |
| Molecular Formula | C₃₂H₄₂N₄O₁₁ | [2] |
| CAS Number | 2922060-48-6 | [2] |
Role in Targeted Protein Degradation
The linker component of a PROTAC is a critical determinant of its efficacy. It bridges the two key ligands: one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical composition of the linker, such as that of this compound, are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] This ternary complex formation is the essential step that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The PEG component of the linker can improve the solubility and cell permeability of the PROTAC, thereby enhancing its bioavailability.[1]
While this linker is designed to facilitate targeted protein degradation, its direct involvement in modulating specific intrinsic signaling pathways is a consequence of the degradation of its target protein. For instance, if the target protein is a kinase involved in a particular signaling cascade, its degradation will naturally disrupt that pathway. Recent research has indicated that various cellular signaling pathways, such as the unfolded protein response and protein stabilization mechanisms, can modulate the efficiency of targeted protein degradation.[5]
Experimental Protocols
The following are detailed methodologies for key experimental procedures involving this compound.
Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the terminal amine of the linker to allow for subsequent conjugation.
Materials:
-
This compound conjugate
-
20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound Fmoc-containing substrate in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an initial 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the Fmoc-adduct.
-
Wash the resin sequentially with DCM and DMF.
Peptide-PEG Linker Conjugation to a Protein
Objective: To conjugate the carboxylic acid terminus of the linker to a primary amine (e.g., lysine (B10760008) residue) on a target protein.
Materials:
-
This compound
-
Target protein with accessible primary amines
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Reaction vessels
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the target protein in the amine-free buffer.
-
Linker Activation: In a separate tube, dissolve this compound, EDC, and NHS in an appropriate solvent like DMF or DMSO. The molar ratio of Linker:EDC:NHS is typically 1:1.5:1.2. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the activated linker solution to the protein solution. The molar ratio of protein to linker will need to be optimized for the specific protein but a starting point of 1:3 to 1:10 is common.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted linker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps.
Caption: Workflow for the deprotection of the Fmoc group.
Caption: General workflow for protein-linker conjugation.
Conclusion
This compound is a well-defined and versatile chemical tool for the construction of PROTACs and other bioconjugates. Its distinct structural motifs provide the necessary handles for controlled, sequential chemical modifications, while its PEG and peptide components contribute to the desirable physicochemical properties of the final molecule. The experimental protocols provided herein offer a solid foundation for researchers to effectively utilize this linker in their drug discovery and development endeavors. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized linkers like this compound will remain paramount to the design of novel and effective therapeutics.
References
- 1. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 5. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a sophisticated, heterobifunctional linker molecule integral to the advancement of targeted protein degradation (TPD). Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, synthesis, and application of this linker in the context of PROTAC-mediated protein degradation.
Chemical Structure and IUPAC Name
The precise chemical structure of this compound is paramount to its function, providing a defined length and chemical reactivity to bridge a target protein ligand and an E3 ligase ligand. Based on standard chemical nomenclature for such linkers, the most probable chemical structure is detailed below. The "Fmoc" group is a fluorenylmethyloxycarbonyl protecting group for the N-terminus of the triglycine (B1329560) peptide. The "Gly-Gly-Gly" is a tripeptide of glycine (B1666218). The "-NH-" indicates an amide bond connecting the peptide to the PEG linker. "PEG4" represents a tetraethylene glycol spacer. Finally, "-C2-COOH" signifies a two-carbon chain terminating in a carboxylic acid, which is chemically a propanoic acid moiety.
Proposed Chemical Structure:
Systematic IUPAC Name:
1-(9H-fluoren-9-yl)-1-oxo-2,5,8-triaza-12,15,18,21-tetraoxa-9-nonacosan-29-oic acid
Physicochemical and Quantitative Data
| Property | Expected Value | Significance in PROTAC Development |
| Molecular Weight | Approximately 787.8 g/mol | Influences cell permeability and pharmacokinetic properties. |
| Purity | >95% (typically achieved by HPLC) | High purity is essential for consistent and reproducible results in PROTAC synthesis and biological assays. |
| Solubility | Soluble in organic solvents (DMF, DMSO); the PEG chain enhances aqueous solubility of the final PROTAC. | Crucial for handling during synthesis and for the bioavailability of the resulting PROTAC.[1] |
| Appearance | White to off-white solid | Standard appearance for purified peptide-PEG conjugates. |
| Storage Conditions | -20°C, desiccated | Protects the Fmoc group and peptide bonds from degradation. |
Experimental Protocols
The synthesis of this compound involves a combination of solid-phase peptide synthesis (SPPS) for the triglycine portion and subsequent conjugation to the PEG linker.
Solid-Phase Synthesis of Fmoc-Gly-Gly-Gly-OH
This protocol outlines the manual synthesis of the triglycine peptide on a resin support using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Fmoc deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Pre-activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for the next two glycine residues.
-
Cleavage from Resin:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Purification: Purify the crude Fmoc-Gly-Gly-Gly-OH by reverse-phase HPLC.
Conjugation of Fmoc-Gly-Gly-Gly-OH to the PEG Linker
This step involves the formation of an amide bond between the C-terminus of the peptide and the amino group of the PEG linker.
Materials:
-
Fmoc-Gly-Gly-Gly-OH
-
H2N-PEG4-C2-COOH (Amino-PEG4-propanoic acid)
-
Coupling reagents: HATU, HOBt
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Dissolve Fmoc-Gly-Gly-Gly-OH in DMF.
-
Add HATU, HOBt, and DIPEA to activate the carboxylic acid.
-
Add H2N-PEG4-C2-COOH to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final product, this compound, by reverse-phase HPLC.
Application in PROTAC Synthesis and Signaling
This compound is a key building block in the modular synthesis of PROTACs. The PROTAC-mediated protein degradation pathway is a powerful strategy in drug development.[2]
PROTAC-Mediated Protein Degradation Pathway
The diagram below illustrates the general mechanism of action for a PROTAC.
References
Physicochemical Characteristics of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. This document outlines its key properties, methods for its characterization, and its role in advanced drug development.
Core Physicochemical Data
The following table summarizes the key quantitative data for this compound. This information is critical for its application in chemical synthesis, ensuring accurate stoichiometry and characterization of resulting conjugates.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂N₄O₁₁ | MedChemExpress[1] |
| Molecular Weight | 658.70 g/mol | MedChemExpress[1] |
| CAS Number | 2922060-48-6 | MedChemExpress[1] |
| Purity | >95% | BroadPharm[2] |
Note: Specific batch purity is detailed in the Certificate of Analysis, available from suppliers upon request.
Structural and Functional Overview
This compound is a heterobifunctional linker composed of three key moieties, each contributing to its specific function in chemical synthesis:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the primary amine. This allows for controlled, sequential peptide synthesis.
-
Gly-Gly-Gly (Triglycine) Peptide: A short peptide sequence that can serve as a spacer and may influence the solubility and conformational flexibility of the final conjugate.
-
PEG4 (Tetraethylene Glycol) Linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the aqueous solubility of the molecule and provides a flexible chain length.[3]
-
C2-COOH (Carboxylic Acid Terminus): A reactive handle for conjugation to amine-containing molecules, such as ligands for target proteins or E3 ligases, through amide bond formation.
Experimental Protocols for Characterization
The characterization of this compound and similar peptide-PEG linkers involves a suite of analytical techniques to confirm its identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of the compound and identify any potential impurities.
Methodology:
-
System: A reverse-phase HPLC (RP-HPLC) system is typically employed.
-
Stationary Phase: A C18 column is a common choice for peptide-based molecules.
-
Mobile Phase: A gradient of water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA) and an organic solvent like acetonitrile (B52724) (ACN) with 0.1% TFA is used.
-
Detection: UV detection at a wavelength of 214 nm or 220 nm is standard for detecting the peptide bonds.
-
Elution: The compound is eluted with a linear gradient of increasing organic solvent concentration. The retention time is a characteristic property under specific chromatographic conditions.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the compound.
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization method well-suited for this type of molecule.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Data Analysis: The observed m/z is used to calculate the experimental molecular weight, which is then compared to the theoretical molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen atoms.
Methodology:
-
Technique: ¹H NMR (Proton NMR) is the most common technique.
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃), is used.
-
Analysis: The chemical shifts, integration of the peaks, and splitting patterns are analyzed to confirm the presence of the Fmoc group, the glycine (B1666218) residues, the PEG linker, and the carboxylic acid terminus. A Certificate of Analysis from suppliers like MedChemExpress often confirms that the HNMR spectrum is consistent with the structure.[4]
Solubility and Handling
While specific quantitative solubility data is not readily published, the presence of the PEG4 linker significantly enhances the hydrophilicity of the molecule.[3] It is expected to be soluble in many common organic solvents used in peptide synthesis and bioconjugation, such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
For optimal stability, the compound should be stored at -20°C in a dry, dark environment.
Visualization of Characterization Workflow
The following diagram illustrates a typical experimental workflow for the physicochemical characterization of this compound.
This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to consult the supplier's technical documentation and perform in-house quality control.
References
The Versatile Linker: An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. The linker, a seemingly simple bridge, governs the spatial orientation, solubility, and overall efficacy of these complex therapeutic agents. This technical guide delves into the multifaceted role and applications of a specific and increasingly utilized linker: Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH .
This heterobifunctional linker combines the advantageous properties of a flexible tri-glycine peptide motif, a hydrophilic tetra-polyethylene glycol (PEG) spacer, and orthogonally reactive functional groups. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the C-terminal carboxylic acid provides a reactive handle for conjugation to various molecular entities. This unique combination of features makes it a powerful tool for the construction of sophisticated biomolecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. While specific experimental data for this exact molecule is not always aggregated, its properties can be reliably inferred from its constituent parts and data available for structurally similar compounds.
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C32H42N4O11 | BroadPharm |
| Molecular Weight | 658.7 g/mol | BroadPharm |
| Appearance | White to off-white solid | Inferred from similar Fmoc-peptide-PEG compounds. |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM. The PEG and peptide components enhance aqueous solubility upon deprotection of the Fmoc group and conjugation. | General knowledge of Fmoc-protected amino acids and PEG derivatives. |
| Purity | Typically >95% | BroadPharm |
| Storage | Recommended storage at -20°C | BroadPharm |
Core Applications and Experimental Protocols
The primary utility of this compound lies in its role as a flexible and hydrophilic linker in the synthesis of PROTACs and other targeted therapies. Its structure is meticulously designed to optimize the performance of the final conjugate.
The Role of the Tri-Glycine (Gly-Gly-Gly) Motif
The tri-glycine segment provides significant conformational flexibility to the linker. This is crucial in PROTACs, where the linker must allow the two ends of the molecule—the warhead (targeting the protein of interest) and the E3 ligase ligand—to adopt an optimal orientation for the formation of a productive ternary complex.[1] This flexibility increases the probability of successful ubiquitination and subsequent degradation of the target protein.[1]
The Function of the PEG4 Spacer
The tetra-polyethylene glycol (PEG4) component imparts several beneficial properties:
-
Enhanced Hydrophilicity: PEG linkers are well-known for their ability to increase the aqueous solubility of hydrophobic molecules.[2] This is particularly important for PROTACs, which are often large and possess poor solubility, thereby improving their pharmacokinetic profiles.[2]
-
Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, making it suitable for in vivo applications.
-
Controlled Spacing: The defined length of the PEG4 spacer provides a predictable distance between the conjugated moieties.
Experimental Protocols
The following sections detail the key experimental procedures involving this compound.
The Fmoc group at the N-terminus allows for the straightforward incorporation of this linker into a growing peptide chain using standard Fmoc-based SPPS protocols.
Protocol: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Removal: Treat the resin with a 20% solution of piperidine (B6355638) in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-30 minutes) to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle would be 5-7 times with DMF.
-
Confirmation (Optional): A Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.
The C-terminal carboxylic acid of the linker is the reactive site for conjugation to a primary or secondary amine on a target molecule (e.g., an E3 ligase ligand or a targeting moiety). This is achieved through the formation of a stable amide bond.
Protocol: Amide Coupling
-
Activation: The carboxylic acid is activated in situ using a coupling reagent. Common coupling reagents include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and reduce racemization.
-
Uronium/Phosphonium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are highly efficient coupling reagents.
-
-
Coupling Reaction:
-
Dissolve this compound (1-1.5 equivalents) and the amine-containing molecule in a suitable aprotic solvent like DMF.
-
Add the coupling reagent (1-1.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by a suitable analytical technique (e.g., LC-MS).
-
-
Work-up and Purification:
-
Upon reaction completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired conjugate.[3]
-
The identity and purity of the final product are confirmed by mass spectrometry and HPLC analysis.[4]
-
Visualization of Key Processes
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict relevant workflows and signaling pathways.
Quantitative Data Summary
While comprehensive quantitative data for reactions specifically utilizing this compound is often proprietary or found within the supplementary information of diverse research articles, the following table summarizes typical expected outcomes based on standard protocols for similar molecules.
| Reaction Step | Reagents | Typical Yield | Typical Purity (Post-Purification) | Analytical Method |
| Fmoc Deprotection | 20% Piperidine in DMF | >99% (on-resin) | N/A | Kaiser Test |
| Amide Coupling (Solution Phase) | HATU, DIPEA in DMF | 70-95% | >95% | LC-MS, RP-HPLC |
| Amide Coupling (Solid Phase) | DIC, HOBt in DMF | >98% (on-resin) | >95% | LC-MS, RP-HPLC |
| Cleavage from Resin | TFA/TIS/H2O (95:2.5:2.5) | 60-90% (crude) | Variable | LC-MS |
| Final PROTAC Purification | RP-HPLC | 30-60% (overall) | >98% | RP-HPLC, NMR |
Conclusion
This compound represents a sophisticated and highly valuable tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its well-defined structure, incorporating a flexible peptide spacer, a hydrophilic PEG chain, and orthogonal protecting groups, provides a versatile platform for the synthesis of advanced therapeutics like PROTACs and ADCs. The protocols and conceptual diagrams presented in this guide offer a framework for the effective utilization of this linker, enabling researchers to harness its full potential in the rational design and development of next-generation targeted therapies. As the field of targeted protein degradation continues to evolve, the strategic implementation of well-designed linkers such as this will undoubtedly play a pivotal role in the creation of more potent and selective medicines.
References
Synthesis Pathway for Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic modalities. This document outlines a three-stage synthetic strategy, commencing with the solid-phase synthesis of the triglycine (B1329560) peptide, followed by its solution-phase coupling to a commercially available PEGylated linker, and culminating in the N-terminal Fmoc protection. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate replication and adaptation in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is strategically divided into three distinct stages to ensure high purity and yield of the final product.
Stage 1: Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Gly-OH. The triglycine backbone is assembled on a solid support, specifically a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid. This stage employs the well-established Fmoc/tBu strategy, known for its mild deprotection conditions and high efficiency.
Stage 2: Solution-Phase Coupling of H-Gly-Gly-Gly-OH to NH2-PEG4-C2-COOH. The purified triglycine peptide is coupled in solution to the commercially available amino-PEG-acid linker. This step utilizes a highly efficient coupling reagent, such as HATU, to facilitate amide bond formation between the C-terminus of the peptide and the amino group of the PEG linker.
Stage 3: N-terminal Fmoc Protection. The final step involves the protection of the N-terminal amine of the newly formed peptide-PEG conjugate with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved using a standard Fmocylation reagent like Fmoc-OSu under basic conditions.
Experimental Protocols
Stage 1: Solid-Phase Synthesis of H-Gly-Gly-Gly-OH
This protocol details the manual solid-phase synthesis of the triglycine peptide on a 0.5 mmol scale using 2-chlorotrityl chloride resin.
Materials and Reagents:
-
2-Chlorotrityl chloride resin (1.0 g, 1.0 mmol/g loading)
-
Fmoc-Gly-OH (3.0 eq per coupling)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
Protocol:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin (1.0 g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Gly-OH (1.5 mmol, 3.0 eq) in DCM (8 mL) and add DIPEA (3.0 mmol, 6.0 eq).
-
Add the amino acid solution to the resin and shake for 1 hour.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 15 minutes.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (10 mL) and shake for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (Second and Third Glycine):
-
In a separate vial, pre-activate the next Fmoc-Gly-OH (1.5 mmol, 3.0 eq) with a suitable coupling reagent such as HCTU (1.5 mmol, 3.0 eq) and DIPEA (3.0 mmol, 6.0 eq) in DMF (5 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 x 10 mL).
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for the third glycine (B1666218) residue.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the dry resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 mL).
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether (40 mL).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude H-Gly-Gly-Gly-OH peptide under vacuum.
-
Stage 2: Solution-Phase Coupling of H-Gly-Gly-Gly-OH to NH2-PEG4-C2-COOH
This protocol describes the coupling of the synthesized triglycine to the amino-PEG-acid linker in solution.
Materials and Reagents:
-
H-Gly-Gly-Gly-OH (1.0 eq)
-
Amino-PEG4-carboxylic acid (NH2-PEG4-C2-COOH) (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Protocol:
-
Reaction Setup:
-
Dissolve H-Gly-Gly-Gly-OH (e.g., 0.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add HATU (0.22 mmol, 1.1 eq) to the solution and stir for 5 minutes.
-
Add DIPEA (0.4 mmol, 2.0 eq) and stir for another 10 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve Amino-PEG4-carboxylic acid (0.24 mmol, 1.2 eq) in anhydrous DMF (2 mL).
-
Add the Amino-PEG4-carboxylic acid solution to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the crude residue in a minimal amount of water/acetonitrile.
-
Purify the product by reverse-phase HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain H-Gly-Gly-Gly-NH-PEG4-C2-COOH as a white solid.
-
Stage 3: N-terminal Fmoc Protection
This protocol details the final Fmoc protection of the peptide-PEG conjugate.
Materials and Reagents:
-
H-Gly-Gly-Gly-NH-PEG4-C2-COOH (1.0 eq)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Dioxane
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
Protocol:
-
Reaction Setup:
-
Dissolve H-Gly-Gly-Gly-NH-PEG4-C2-COOH (e.g., 0.1 mmol) in a 10% aqueous solution of sodium bicarbonate (5 mL).
-
In a separate vial, dissolve Fmoc-OSu (0.15 mmol, 1.5 eq) in dioxane (2 mL).
-
Slowly add the Fmoc-OSu solution to the peptide solution with vigorous stirring.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete consumption of the starting material and the formation of the Fmoc-protected product.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be performed by RP-HPLC if necessary.
-
Data Presentation
The following tables summarize the expected quantitative data for each stage of the synthesis. The values are based on typical yields reported for similar reactions in the literature.
Table 1: Solid-Phase Synthesis of H-Gly-Gly-Gly-OH
| Parameter | Value |
| Resin | 2-Chlorotrityl chloride |
| Scale | 0.5 mmol |
| Coupling Efficiency (per step) | >99% |
| Overall Crude Yield | 85-95% |
| Purity (Crude) | >80% |
| Purity (after HPLC) | >98% |
Table 2: Solution-Phase Coupling of H-Gly-Gly-Gly-OH to NH2-PEG4-C2-COOH
| Parameter | Value |
| Coupling Reagent | HATU |
| Reaction Time | 12-16 hours |
| Yield (after HPLC purification) | 60-75% |
| Purity (after HPLC) | >98% |
Table 3: N-terminal Fmoc Protection
| Parameter | Value |
| Fmoc Reagent | Fmoc-OSu |
| Reaction Time | 4-6 hours |
| Yield (after work-up) | >90% |
| Purity (after work-up) | >95% |
| Purity (after optional HPLC) | >99% |
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of H-Gly-Gly-Gly-OH.
Caption: Workflow for the solution-phase coupling of the peptide and PEG linker.
Caption: Workflow for the N-terminal Fmoc protection.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified products. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.
Conclusion
The described three-stage synthesis pathway provides a reliable and efficient method for the preparation of high-purity this compound. By following the detailed experimental protocols and employing standard purification and characterization techniques, researchers can successfully synthesize this important bifunctional linker for their drug discovery and development efforts.
Calculating the molecular weight of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
An in-depth guide to the calculation of the molecular weight of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is presented for researchers, scientists, and professionals in drug development. This document outlines the systematic process of determining the molecular weight by dissecting the molecule into its constituent components and accounting for the mass changes during synthesis.
Component Analysis and Molecular Weights
The target molecule, this compound, is a complex structure comprising a protecting group, a peptide chain, and a PEGylated linker. To accurately calculate its molecular weight, we first identify the molecular formula and weight of each component.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |
| Fmoc-Gly-Gly-Gly-OH | C₂₁H₂₁N₃O₆ | 411.40 | [1] |
| H₂N-PEG4-C2-COOH | C₁₁H₂₃NO₆ | 265.31 | [2][3] |
| Water (H₂O) | H₂O | 18.015 |
The synthesis of the final molecule involves the formation of an amide bond between the terminal carboxylic acid of the triglycine (B1329560) peptide (Fmoc-Gly-Gly-Gly-OH) and the primary amine of the PEG linker (H₂N-PEG4-C2-COOH). This condensation reaction results in the elimination of one molecule of water.
Calculation of the Final Molecular Weight
The molecular weight of the final product is calculated by summing the molecular weights of the reactants and subtracting the molecular weight of the water molecule that is removed during the amide bond formation.
Molecular Weight Calculation:
-
MW (Fmoc-Gly-Gly-Gly-OH) + MW (H₂N-PEG4-C2-COOH) - MW (H₂O) = Final MW
-
411.40 g/mol + 265.31 g/mol - 18.015 g/mol = 658.695 g/mol
To verify this, we can determine the molecular formula of the final product and calculate its molecular weight from the atomic masses of its constituent elements.
Molecular Formula Calculation:
-
Formula (Fmoc-Gly-Gly-Gly-OH) + Formula (H₂N-PEG4-C2-COOH) - Formula (H₂O) = Final Formula
-
(C₂₁H₂₁N₃O₆) + (C₁₁H₂₃NO₆) - (H₂O) = C₃₂H₄₂N₄O₁₁
Final Molecular Weight from Formula:
-
C: 32 x 12.011 = 384.352
-
H: 42 x 1.008 = 42.336
-
N: 4 x 14.007 = 56.028
-
O: 11 x 15.999 = 175.989
-
Total Molecular Weight = 658.705 g/mol
The slight difference between the two calculated values is due to rounding in the molecular weights of the initial components. The value derived from the final molecular formula is the more precise of the two.
Experimental Protocols
The determination of the molecular weight of a synthesized compound like this compound is typically confirmed experimentally using mass spectrometry.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable solvent, such as acetonitrile (B52724) or a mixture of water and acetonitrile, often with a small amount of an acid like formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer, is used.
-
Method: The sample solution is introduced into the mass spectrometer. In ESI, the sample is sprayed into the source, where it is ionized. The ions are then transferred into the mass analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. For singly charged ions ([M+H]⁺), the m/z value is equivalent to the molecular weight plus the mass of a proton.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of the target compound. The experimentally determined molecular weight is then compared to the calculated theoretical molecular weight to confirm the identity and purity of the compound.
Visualization of Molecular Assembly
The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound.
Caption: Workflow for calculating the molecular weight of this compound.
References
Solubility profile of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH in different solvents
An In-Depth Technical Guide to the Solubility Profile of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the predicted solubility of this compound, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific experimental solubility data for this compound is not extensively documented in public literature, this guide extrapolates its likely solubility profile based on the well-understood physicochemical properties of its constituent chemical moieties. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility empirically.
Molecular Structure and Physicochemical Analysis
This compound is an amphiphilic molecule composed of four distinct parts, each contributing to its overall solubility characteristics:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a large, nonpolar, and hydrophobic protecting group. Its presence significantly decreases aqueous solubility but promotes solubility in polar aprotic organic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][2]
-
Tri-glycine (Gly-Gly-Gly) Peptide: This short peptide linker is composed of the simplest amino acid, glycine (B1666218). While the solubility of oligoglycines in water tends to decrease as the chain length increases, a tri-glycine segment is relatively small and contributes a degree of hydrophilicity.[3][4]
-
PEG4 Linker (-NH-PEG4-C2-): The tetraethylene glycol (PEG4) spacer is a highly flexible and hydrophilic chain. The primary role of PEG linkers in bioconjugation is to increase aqueous solubility and biocompatibility.[5][6][7] This component is expected to significantly enhance the overall water solubility of the molecule, counteracting the hydrophobic nature of the Fmoc group.[6]
-
Terminal Carboxylic Acid (-COOH): This functional group provides a point for conjugation and introduces pH-dependent solubility. At pH values above its acid dissociation constant (pKa), the carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻), which is significantly more soluble in aqueous solutions.[8][9] Conversely, at pH levels below its pKa, it remains in the less soluble, protonated form.[9]
The combination of these groups results in an amphiphilic molecule whose solubility is highly dependent on the chosen solvent system, particularly the pH of aqueous solutions.
Predicted Solubility Profile
Based on the analysis of its chemical structure, the following table summarizes the predicted solubility of this compound in various common laboratory solvents.
| Solvent | Predicted Solubility | Rationale |
| Aqueous Buffers | ||
| pH < 4 (e.g., 0.1 M Acetate Buffer) | Low | The terminal carboxylic acid is protonated (neutral), reducing its contribution to aqueous solubility. The hydrophobic Fmoc group dominates.[8][9] |
| pH ~7.4 (e.g., PBS) | Moderate to High | The carboxylic acid is deprotonated to its more soluble carboxylate form.[8] The hydrophilic PEG4 and peptide backbone enhance solubility, largely overcoming the Fmoc group's hydrophobicity. |
| pH > 9 (e.g., 0.1 M Carbonate Buffer) | High | The molecule exists fully as the highly soluble carboxylate salt. Basic conditions may be used to dissolve peptides with acidic character.[10] |
| Organic Solvents | ||
| Deionized Water | Low to Moderate | Without pH control, the solubility will be limited by the protonated carboxylic acid and the hydrophobic Fmoc group. The final pH of the solution will be acidic. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvents are excellent for dissolving both hydrophobic peptides and molecules containing Fmoc groups.[10] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a standard solvent in peptide chemistry, known for its ability to solubilize Fmoc-protected compounds.[1] |
| Dichloromethane (DCM) | Moderate | DCM can dissolve the hydrophobic Fmoc group, but the hydrophilic peptide and PEG components may limit overall solubility. |
| Alcohols | ||
| Methanol / Ethanol (B145695) | Moderate | These polar protic solvents can solvate both the polar and nonpolar parts of the molecule, but may be less effective than DMSO or DMF for high concentrations. The solubility of glycine peptides in aqueous ethanol is well-documented.[11] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following standard experimental methodologies are recommended. It is always advisable to first test solubility with a small amount of the peptide before dissolving the entire sample.[12][13]
Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions.[14][15]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Dispensing: Transfer a small, fixed volume of each DMSO concentration into a corresponding well of a clear 96-well analysis plate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (typically ≤2%).[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[14]
-
Measurement: Measure the turbidity (absorbance or light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility limit.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard for pre-formulation and drug development studies.[15]
Methodology:
-
Sample Preparation: Add an excess amount of the solid this compound powder to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS). The calculated concentration represents the thermodynamic solubility.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: Workflow for Solubility Assessment of an Amphiphilic Peptide Conjugate.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 10. jpt.com [jpt.com]
- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. genscript.com [genscript.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a bifunctional linker increasingly utilized in the synthesis of complex biomolecules and targeted therapeutics. This document details its chemical properties, supplier information, and its critical role in advanced applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional linker molecule designed for use in bioconjugation and solid-phase peptide synthesis (SPPS). Its structure incorporates three key components:
-
A Fluorenylmethyloxycarbonyl (Fmoc) protected amine: This base-labile protecting group is a cornerstone of modern peptide synthesis, allowing for the sequential addition of amino acids in a controlled manner. The Fmoc group is stable under acidic and neutral conditions but can be readily removed with a mild base, such as piperidine (B6355638).
-
A Tri-glycine (Gly-Gly-Gly) peptide backbone: The three glycine (B1666218) residues provide a flexible spacer, which can be crucial for ensuring proper folding and function of the final conjugate.
-
A Polyethylene Glycol (PEG) spacer with a terminal carboxylic acid: The PEG4 moiety enhances the hydrophilicity and biocompatibility of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.
While a specific CAS number for this compound is not consistently reported, suggesting it may often be supplied as a custom or specialized reagent, very similar structures are available from various suppliers.
Physicochemical Properties and Supplier Information
Quantitative data for this compound and a closely related analogue are summarized below. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate information.
| Property | This compound (Representative Data) | Fmoc-Gly-Gly-Gly-PEG4-acid (Analogue)[1] |
| Molecular Formula | C32H42N4O11 | C32H42N4O11[1] |
| Molecular Weight | ~658.7 g/mol | 658.7 g/mol [1] |
| Purity | Typically >95% | >95%[1] |
| Appearance | White to off-white solid | Not specified |
| Storage Conditions | -20°C[1] | -20°C[1] |
Key Suppliers:
-
MedChemExpress: Offers this compound as a PEG-based PROTAC linker.[2]
-
BroadPharm: Provides a similar compound, Fmoc-Gly-Gly-Gly-PEG4-acid, for use in ADC development.[1]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool in the development of sophisticated therapeutics.
PROTACs
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This linker can be used to connect the target-binding ligand and the E3 ligase ligand, with the PEG component enhancing solubility and the peptide spacer providing optimal spatial orientation.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This linker can be used to attach the drug payload to the antibody. The hydrophilic nature of the PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.[1]
Caption: Structure of an Antibody-Drug Conjugate.
Experimental Protocols
The following are generalized protocols for the use of this compound in peptide synthesis and bioconjugation. Specific reaction conditions may need to be optimized.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the linker onto a resin-bound peptide.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[3]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[4]
-
Linker Coupling:
-
Dissolve this compound in DMF.
-
Activate the carboxylic acid group using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).
-
Add the activated linker solution to the deprotected resin and allow it to react for a specified time (typically 1-2 hours) at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation (Optional): The Fmoc group on the newly attached linker can be removed as described in step 2 to allow for further peptide chain elongation.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide-linker conjugate is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[3]
Caption: Solid-Phase Peptide Synthesis Workflow.
Bioconjugation to an Amine-Containing Molecule
This protocol describes the conjugation of the linker's carboxylic acid to a molecule containing a primary amine (e.g., a protein or another small molecule).
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with N-hydroxysuccinimide (NHS) to form an active NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the activated linker solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.
-
-
Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted linker and byproducts.
Signaling Pathways and Logical Relationships
The primary role of this linker is structural, connecting two molecular entities. In the context of a PROTAC, it facilitates the interaction between the target protein and the E3 ligase, thereby hijacking the ubiquitin-proteasome system.
Caption: PROTAC Mechanism of Action.
Conclusion
This compound is a highly adaptable and valuable linker for researchers in drug discovery and biotechnology. Its combination of a cleavable protecting group, a flexible peptide spacer, and a hydrophilic PEG chain provides a robust platform for the synthesis of complex and effective therapeutic agents. The detailed protocols and conceptual diagrams in this guide are intended to facilitate its successful application in the laboratory.
References
The Unseen Architect: Unraveling the Biochemical Role of the Tri-Glycine Motif in Peptide Linkers
For Immediate Release
A new in-depth technical guide sheds light on the critical, yet often overlooked, role of the tri-glycine (GGG) motif in peptide linkers. This comprehensive whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding of how this simple tripeptide influences the structure, function, and stability of complex biomolecules. From enhancing the efficacy of CAR-T cell therapies to optimizing the performance of fusion proteins, the tri-glycine linker is emerging as a key tool in protein engineering and drug design.
The guide delves into the core biochemical principles that govern the functionality of the tri-glycine motif. Due to the absence of a side chain, glycine (B1666218) residues impart a high degree of conformational flexibility to the polypeptide backbone. A tri-glycine motif, therefore, acts as a highly flexible hinge or spacer, allowing for independent folding and movement of fused protein domains, minimizing steric hindrance, and facilitating proper protein-protein interactions.
Structural Flexibility and its Implications
The inherent flexibility of the tri-glycine linker is one of its most defining characteristics. This flexibility is not merely a passive trait but an active contributor to the overall function of the engineered protein. The GGG motif allows connected domains to orient themselves optimally for binding or catalytic activity. This is particularly crucial in the design of single-chain variable fragments (scFvs) and other antibody fragments, where the correct spatial arrangement of the variable heavy (VH) and variable light (VL) domains is paramount for antigen recognition and binding affinity.
Impact on Protein Stability and Function
The inclusion of a tri-glycine linker can have a significant impact on the overall stability and function of a fusion protein. While excessive flexibility can sometimes be detrimental, a well-placed GGG motif can prevent misfolding and aggregation by allowing domains to fold independently. The guide provides a summary of quantitative data from various studies, highlighting the effects of tri-glycine and other glycine-rich linkers on protein stability, folding kinetics, and biological activity.
Quantitative Data Summary
To provide a clear and comparative overview, the following table summarizes key quantitative data on the effects of glycine-rich linkers from the cited literature.
| Linker Composition | Protein System | Parameter Measured | Observed Effect |
| GGG | Circularly Permuted Ribonuclease T1 | Thermodynamic Stability (ΔG) | 4.0-6.2 kcal/mol less stable than wild-type, but only 0.4-2.6 kcal/mol less stable than the parent protein lacking a key disulfide bond.[1] |
| (GSSGSS)n | ECFP-linker-EYFP | Persistence Length (Lp) | 4.5 Å[2] |
| (GSSSSSS)n | ECFP-linker-EYFP | Persistence Length (Lp) | 4.8 Å[2] |
| (SSSSSSS)n | ECFP-linker-EYFP | Persistence Length (Lp) | 6.2 Å[2] |
| (G4S)n | Bispecific Antibody | Truncation Rate | Codon optimization reduced truncation from 5-10% to 1-5%. Shorter linkers (3 or 4 repeats) had lower truncation probability than a 5-repeat linker.[3] |
Applications in Drug Development and Biotechnology
The unique properties of the tri-glycine linker have led to its widespread use in various biotechnological and therapeutic applications.
Chimeric Antigen Receptor (CAR) T-Cell Therapy: The spacer region of a CAR, which connects the antigen-binding domain to the T-cell membrane, plays a crucial role in modulating T-cell activation and anti-tumor efficacy. The length and flexibility of this spacer, often composed of glycine-rich sequences, can influence the formation of the immunological synapse and subsequent signaling cascades. Fine-tuning the spacer can impact tonic signaling, cell aging, and tumor localization, ultimately leading to superior in vivo antitumor activity.[4] The diagram below illustrates the pivotal role of the CAR spacer in T-cell activation.
Fusion Proteins and FRET-based Biosensors: In the construction of fusion proteins, tri-glycine linkers are frequently used to ensure that the individual domains fold correctly and function independently.[5] They are also integral to the design of Förster Resonance Energy Transfer (FRET) biosensors, where the linker length and flexibility directly influence the distance between the donor and acceptor fluorophores, thereby affecting the FRET efficiency.
Experimental Protocols
This guide also provides detailed methodologies for key experiments used to characterize the biochemical role of tri-glycine linkers.
Cloning and Expression of a Fusion Protein with a GGG Linker
The following workflow outlines the general steps for creating a fusion protein construct incorporating a tri-glycine linker using overlap extension PCR.
Detailed Steps:
-
Primer Design: Design four primers.
-
Forward Primer A: Anneals to the 5' end of Gene A.
-
Reverse Primer A: Anneals to the 3' end of Gene A and has a 5' overhang encoding the tri-glycine linker (e.g., 5'-ACCACCACC-3').
-
Forward Primer B: Anneals to the 5' end of Gene B and has a 5' overhang that is complementary to the tri-glycine overhang of Reverse Primer A (e.g., 5'-GGTGGTGGT-3').
-
Reverse Primer B: Anneals to the 3' end of Gene B.
-
-
First Round of PCR: Perform two separate PCR reactions to amplify Gene A and Gene B with their respective primers.
-
Purification: Purify the two PCR products to remove primers and dNTPs.
-
Overlap Extension PCR: Combine the two purified PCR products in a new PCR reaction. In the initial cycles, the overlapping regions (the GGG linker sequences) will anneal and extend, creating the full-length fusion gene. After a few cycles without primers, add Forward Primer A and Reverse Primer B to amplify the full-length product.
-
Cloning: Ligate the purified fusion gene into a suitable expression vector.
-
Transformation and Expression: Transform the expression vector into a suitable host (e.g., E. coli) and induce protein expression.
-
Purification: Purify the fusion protein using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
Förster Resonance Energy Transfer (FRET) Analysis
FRET is a powerful technique to measure distances between two fluorophores and can be used to study the conformational dynamics of a tri-glycine linker.
Experimental Workflow:
Protocol Outline:
-
Protein Preparation: Express and purify the fusion protein consisting of a donor fluorophore, the tri-glycine linker, and an acceptor fluorophore. Also prepare donor-only and acceptor-only control proteins.
-
Spectroscopic Measurements:
-
Measure the absorbance spectra of all samples to determine protein concentration.
-
Measure the fluorescence emission spectrum of the donor-only sample when excited at the donor's excitation wavelength (λ_ex,D). This gives the donor's fluorescence intensity in the absence of the acceptor (I_D).
-
Measure the fluorescence emission spectrum of the donor-acceptor fusion protein when excited at λ_ex,D. This gives the donor's fluorescence intensity in the presence of the acceptor (I_DA) and the sensitized emission of the acceptor.
-
-
Data Analysis:
-
Correct the measured spectra for background fluorescence and buffer effects.
-
Correct for spectral bleed-through (direct excitation of the acceptor at λ_ex,D and donor emission into the acceptor channel).
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (I_DA / I_D).
-
Calculate the distance (r) between the donor and acceptor using the Förster equation: E = 1 / (1 + (r/R₀)⁶), where R₀ is the Förster distance for the specific donor-acceptor pair.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about the structure and dynamics of the tri-glycine linker.
General Protocol for Resonance Assignment:
-
Sample Preparation: Express and purify the protein of interest with uniform ¹⁵N and/or ¹³C labeling. The protein is then dissolved in a suitable buffer, typically containing D₂O.
-
Data Acquisition: A series of multidimensional NMR experiments are performed, such as:
-
¹H-¹⁵N HSQC: To obtain a fingerprint of the protein, with each peak corresponding to a specific backbone amide N-H group. The glycine residues in the GGG linker will have characteristic chemical shifts in a crowded region of the spectrum.
-
Triple Resonance Experiments (e.g., HNCA, HNCACB, CBCA(CO)NH): These experiments correlate the backbone amide ¹H and ¹⁵N resonances with the α- and β-carbon chemical shifts of the same and preceding residues, allowing for sequential assignment of the protein backbone, including the tri-glycine linker.
-
-
Data Analysis: The acquired spectra are processed and analyzed using specialized software to pick peaks and assign them to specific atoms in the protein sequence. The chemical shifts of the tri-glycine motif can provide information about its local environment and conformational averaging.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the conformational dynamics of the tri-glycine linker in silico.
Typical MD Simulation Workflow:
Methodology Overview:
-
System Preparation: An initial 3D structure of the protein with the tri-glycine linker is prepared. This can be from a crystal structure or a homology model. The protein is then placed in a periodic box of explicit solvent (e.g., water) and ions are added to neutralize the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable contacts.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value while restraining the protein atoms. This allows the solvent to equilibrate around the protein.
-
Production Simulation: The restraints on the protein are removed, and the simulation is run for a sufficient length of time to sample the conformational space of the tri-glycine linker.
-
Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamics of the linker. This can include calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility, analyzing dihedral angles to create Ramachandran plots, and measuring the end-to-end distance of the linker over time.
Conclusion
The tri-glycine motif, despite its simplicity, is a powerful and versatile tool in protein engineering and drug development. Its inherent flexibility allows for the creation of functional and stable fusion proteins, and its role in modulating the activity of complex therapeutics like CAR-T cells is an active area of research. This technical guide provides a foundational understanding of the biochemical principles governing the tri-glycine linker and offers practical insights into its application and characterization. As our ability to engineer complex biological systems grows, a thorough understanding of these fundamental building blocks will be more critical than ever.
References
- 1. Effect of linker sequence on the stability of circularly permuted variants of ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fine-tuning the CAR spacer improves T-cell potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and investigation of the truncation of the (GGGGS)n linker and its effect on the productivity of bispecific antibodies expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAR spacers: Not just filling space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational pillar of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2] This guide provides an in-depth exploration of the core principles of Fmoc chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved. The milder reaction conditions of Fmoc chemistry, compared to the harsher acidolysis required in Boc-based synthesis, have made it the predominant method for peptide synthesis, including for complex and modified peptides.[3][4]
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[1][5] This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The synthesis cycle is characterized by three fundamental steps: Fmoc deprotection, amino acid coupling, and washing.
1. The Solid Support (Resin): The synthesis begins with an inert solid support, typically polystyrene beads functionalized with a linker. The choice of resin is critical as it dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[5][6]
2. Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group.[2] This protection prevents self-coupling and ensures the peptide is assembled in the correct sequence. The Fmoc group is stable to the acidic conditions used to cleave the completed peptide from the resin and remove side-chain protecting groups.[7]
3. Orthogonal Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups. This orthogonality is a key advantage of Fmoc chemistry; the base-labile Nα-Fmoc group can be removed without affecting the acid-labile side-chain protecting groups, and vice-versa.[3]
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
The iterative nature of Fmoc SPPS allows for the controlled assembly of peptides of significant length. A typical cycle can be visualized as follows:
References
- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for Conjugating with Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a versatile heterobifunctional linker commonly employed in the synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] This linker features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.
The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions to allow for further conjugation.[5][6] The Gly-Gly-Gly tripeptide sequence can act as a recognition motif or simply as a spacer element. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties.[4][] The terminal carboxylic acid allows for covalent attachment to primary amine groups on target molecules, such as peptides, proteins, or small molecule ligands, through the formation of a stable amide bond.[3]
These application notes provide detailed protocols for the conjugation of this compound to an amine-containing molecule, subsequent purification of the conjugate, and the final deprotection of the Fmoc group.
Data Presentation
Table 1: Representative Quantitative Data for a Typical Conjugation Reaction
| Parameter | Result | Method of Analysis |
| Starting Material Purity | ||
| This compound | >95% | RP-HPLC, NMR |
| Amine-Containing Molecule (e.g., Peptide) | >95% | RP-HPLC, Mass Spectrometry |
| Conjugation Reaction | ||
| Reaction Yield (Crude) | 70-90% | Gravimetric analysis |
| Reaction Completion | >95% | RP-HPLC, LC-MS |
| Purified Conjugate | ||
| Purity | >98% | RP-HPLC |
| Identity Confirmation | Expected Mass Observed | Mass Spectrometry (e.g., ESI-MS) |
| Fmoc Deprotection | ||
| Deprotection Completion | >99% | RP-HPLC, LC-MS |
| Final Product | ||
| Overall Yield | 50-70% | Gravimetric analysis |
| Final Purity | >98% | RP-HPLC |
| Final Identity Confirmation | Expected Mass Observed | Mass Spectrometry (e.g., ESI-MS) |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid group of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which then reacts with a primary amine on the target molecule.[8][9]
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for pH adjustment)
-
0.1 M MES buffer (pH 4.7-6.0) (for aqueous reactions)
-
Phosphate Buffered Saline (PBS) (pH 7.2-7.5) (for aqueous reactions)
-
Nitrogen gas
-
Magnetic stirrer and stir bars
-
Reaction vials
Procedure:
-
Preparation of Reactants:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen).
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF. If the molecule is a salt (e.g., TFA salt), add 2-3 equivalents of DIPEA to neutralize the salt and facilitate the reaction.
-
-
Activation of the Carboxylic Acid:
-
To the solution of this compound, add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation Reaction:
-
Slowly add the solution of the amine-containing molecule to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the amine.
-
Monitor the reaction progress by RP-HPLC or LC-MS until the starting materials are consumed.
-
-
Quenching and Work-up:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be precipitated by adding cold diethyl ether and collected by centrifugation.
-
Protocol 2: Purification of the Fmoc-Protected Conjugate by RP-HPLC
Purification of the PEGylated conjugate is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
Materials:
-
Crude Fmoc-protected conjugate
-
RP-HPLC system with a UV detector
-
C18 or C4 preparative or semi-preparative HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or a mixture of Mobile Phase A and B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Purification:
-
Equilibrate the C18 or C4 column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide backbone and 265 nm or 301 nm for the Fmoc group).
-
Collect the fractions corresponding to the desired product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified Fmoc-protected conjugate as a white, fluffy solid.
-
Confirm the purity and identity of the product by analytical RP-HPLC and mass spectrometry.
-
Protocol 3: Solution-Phase Fmoc Deprotection
The final step is the removal of the Fmoc protecting group to yield the final conjugate with a free amine.[5][6]
Materials:
-
Purified Fmoc-protected conjugate
-
20% Piperidine (B6355638) in DMF, or 10-20% dimethylamine (B145610) in THF or acetonitrile
-
Anhydrous DMF, THF, or acetonitrile
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Fmoc-protected conjugate in a minimal amount of DMF (or THF/acetonitrile).
-
Add the 20% piperidine in DMF solution (or dimethylamine solution) to the conjugate solution. A 10-20 fold molar excess of the base is typically used.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the completion of the deprotection by RP-HPLC or LC-MS, looking for the disappearance of the Fmoc-protected starting material and the appearance of the deprotected product.
-
-
Product Isolation:
-
Once the reaction is complete, precipitate the deprotected product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the pellet with cold diethyl ether to remove the piperidine-dibenzofulvene adduct and any residual piperidine.
-
Dry the final product under vacuum.
-
Confirm the purity and identity of the final deprotected conjugate by analytical RP-HPLC and mass spectrometry.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for conjugation and the PROTAC-mediated protein degradation pathway.
Caption: Detailed experimental workflow for the conjugation protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-NH-PEG4-CH2CH2COOH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Fmoc-Gly-Gly-Gly-PEG4-acid | BroadPharm [broadpharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a versatile linker employed in solid-phase peptide synthesis (SPPS), particularly for the development of Proteolysis Targeting Chimeras (PROTACs) and other peptide conjugates. This molecule incorporates several key features: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group for compatibility with standard Fmoc-based SPPS chemistry, a triglycine (B1329560) (Gly-Gly-Gly) peptide spacer, a hydrophilic tetraethylene glycol (PEG4) moiety, and a terminal carboxylic acid for conjugation to a target-binding ligand or other molecules of interest.
The inclusion of the PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, which is often beneficial for drug development. The triglycine unit provides a flexible spacer to ensure proper spatial orientation of the conjugated moieties. This application note provides a detailed protocol for the incorporation of this compound into a peptide sequence during SPPS.
Key Features and Applications
Key Features:
-
Fmoc Protection: Allows for seamless integration into standard Fmoc-SPPS workflows.
-
Hydrophilic PEG4 Spacer: Improves the solubility of hydrophobic peptides and the overall pharmacokinetic profile of the final conjugate.
-
Triglycine Linker: Offers a flexible spacer arm.
-
Terminal Carboxylic Acid: Provides a handle for subsequent conjugation reactions.
Primary Applications:
-
PROTAC Synthesis: Serves as a linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.
-
Antibody-Drug Conjugate (ADC) Development: Can be used to link a cytotoxic payload to an antibody, although this specific molecule is more commonly associated with PROTACs.
-
Peptide Labeling: Facilitates the attachment of fluorescent dyes, biotin, or other reporter molecules to a peptide.
Experimental Protocols
This section details the protocol for the incorporation of this compound onto a resin-bound peptide during standard Fmoc-SPPS.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Fmoc-Rink Amide Resin (or other suitable resin) | Peptide Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-protected amino acids | Peptide Synthesis Grade | Sigma-Aldrich, AAPPTec |
| This compound | High Purity | MedChemExpress, BroadPharm |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Piperidine (B6355638) | Reagent Grade | Sigma-Aldrich |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | AAPPTec |
| HOBt (1-Hydroxybenzotriazole) | Peptide Synthesis Grade | AAPPTec |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Deionized Water | HPLC Grade | - |
| Diethyl ether (cold) | ACS Grade | Fisher Scientific |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Fisher Scientific |
Protocol for Coupling this compound
This protocol assumes the synthesis is being performed on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.
1. Resin Preparation and Swelling: a. Place the peptide-resin (with the N-terminal Fmoc group removed from the last coupled amino acid) in a reaction vessel. b. Wash the resin with DMF (3 x 5 mL). c. Swell the resin in DMF for 30 minutes.
2. Preparation of the Coupling Solution: a. In a separate vial, dissolve this compound (2 equivalents, relative to resin loading), HBTU (1.95 equivalents), and HOBt (2 equivalents) in a minimal amount of DMF.
3. Activation and Coupling: a. To the vial containing the linker and coupling reagents, add DIPEA (4 equivalents). b. Immediately add the activated linker solution to the reaction vessel containing the swollen resin. c. Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the bulky nature of the linker.
4. Monitoring the Coupling Reaction: a. Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. b. If the Kaiser test is positive (beads turn blue), continue the coupling for an additional 1-2 hours and re-test. If it remains positive, a double coupling may be necessary.
5. Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents and byproducts.
Fmoc Deprotection
1. Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[1]
2. Deprotection Reaction: a. Add the 20% piperidine solution to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes.[1]
3. Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5 x 5 mL) to remove piperidine and the dibenzofulvene-piperidine adduct.
The resin is now ready for the coupling of the next Fmoc-amino acid or for the final cleavage step if this linker is at the N-terminus.
Cleavage and Deprotection
1. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and robust cocktail is Reagent K.[2] b. Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[3] c. Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
2. Cleavage Reaction: a. Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Isolation: a. Filter the cleavage mixture to separate the resin. b. Wash the resin with a small amount of fresh TFA. c. Combine the filtrates and add to a 50 mL conical tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). d. A white precipitate of the crude peptide should form. e. Centrifuge the mixture to pellet the peptide. f. Decant the ether and wash the peptide pellet with cold ether twice more. g. Dry the crude peptide under vacuum.
Purification and Analysis
1. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Analysis: a. Confirm the identity and purity of the final peptide conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. The characterization of PEGylated peptides can present challenges due to the heterogeneity of the PEG moiety; however, this specific linker has a defined length.[4][5][6][7][8]
Data Presentation
Table 1: Reagent Equivalents for Coupling Reaction (0.1 mmol scale)
| Reagent | Equivalents (rel. to resin) | Molar Amount (mmol) |
| This compound | 2.0 | 0.2 |
| HBTU | 1.95 | 0.195 |
| HOBt | 2.0 | 0.2 |
| DIPEA | 4.0 | 0.4 |
Table 2: Standard Fmoc Deprotection and Cleavage Conditions
| Step | Reagent/Cocktail | Duration |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 15 min |
| Cleavage | Reagent K (TFA/phenol/H₂O/thioanisole/EDT) | 2-4 hours |
Visualizations
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: General workflow for the synthesis of a PROTAC using the specified linker.
Caption: General mechanism of action for a PROTAC, facilitating protein degradation.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Designing PROTACs with Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH linker. This flexible, hydrophilic linker is designed to bridge a target protein binder and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex and subsequent degradation of the protein of interest.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC mediates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][5] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein copies, making it a powerful tool for therapeutic intervention.[3]
The linker plays a crucial role in PROTAC design, influencing the molecule's solubility, cell permeability, and the stability and geometry of the ternary complex.[6][7] Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity and the ease with which their length can be modified.[6][8] The this compound linker offers a combination of a flexible PEG spacer and a tri-glycine motif, which can provide optimal spacing and conformational flexibility for the formation of a productive ternary complex. The N-terminal Fmoc protecting group allows for standard solid-phase or solution-phase peptide coupling strategies for PROTAC assembly.
Signaling Pathway and Mechanism of Action
PROTACs operate by hijacking the ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to a target protein (Protein of Interest - POI) and an E3 ubiquitin ligase, forming a ternary complex.[4] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation.[3]
Data Presentation: Impact of Linker on PROTAC Efficacy
The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency.[6] The following table summarizes representative data from published studies on PEG-based PROTACs, illustrating the impact of linker length on the half-maximal degradation concentration (DC50) and maximum degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values indicate greater efficacy.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | Pomalidomide (B1683931) | PEG | 12 | >1000 | <20 | [9] |
| BTK | Pomalidomide | PEG | 16 | 50 | 90 | [9] |
| BTK | Pomalidomide | PEG | 20 | 10 | >95 | [9] |
| BTK | Pomalidomide | PEG | 24 | 25 | 90 | [9] |
| ERα | VHL Ligand | PEG | 14 | 100 | 85 | [6] |
| ERα | VHL Ligand | PEG | 18 | 20 | >90 | [6] |
| ERα | VHL Ligand | PEG | 22 | 50 | 80 | [6] |
Note: This data is illustrative and derived from studies using various PEG linkers. The optimal linker length for a PROTAC utilizing the this compound linker will need to be determined empirically for each specific target and E3 ligase combination.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PROTAC using this compound Linker
This protocol describes a general method for the solid-phase synthesis of a PROTAC, starting with the immobilization of the E3 ligase ligand on the resin.
Materials:
-
2-Chlorotrityl chloride resin
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)
-
This compound linker
-
Target protein ligand with an amine handle
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Preparation and E3 Ligase Ligand Loading:
-
Swell 2-chlorotrityl chloride resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Dissolve the E3 ligase ligand (1.5 eq.) and DIPEA (3 eq.) in DMF and add to the resin.
-
Agitate the mixture for 4-6 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc-Linker Coupling:
-
Dissolve this compound (2 eq.), PyBOP (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Target Protein Ligand Coupling:
-
Dissolve the target protein ligand with a carboxylic acid handle (2 eq.), PyBOP (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.
-
-
Cleavage and Purification:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the pellet.
-
Purify the crude PROTAC by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST (3x).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the design, synthesis, and evaluation of a PROTAC.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a heterobifunctional linker molecule designed for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker incorporates three key elements: a cleavable triglycine (B1329560) (Gly-Gly-Gly) peptide sequence, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a carboxylic acid functional group for conjugation to a targeting moiety, while the Fmoc-protected amine allows for the attachment of a cytotoxic payload. The triglycine motif is designed for selective cleavage by lysosomal proteases, ensuring targeted release of the payload within cancer cells.[1][2][3] The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties, reduce aggregation, and enable higher drug-to-antibody ratios (DARs).[4][5][6]
These application notes provide an overview of the utility of this compound in ADCs, along with detailed protocols for conjugation and characterization.
Key Features and Applications
The unique combination of a protease-cleavable peptide and a PEG spacer in this compound offers several advantages in the design of targeted therapies:
-
Targeted Payload Release: The triglycine linker is susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells.[7][8] This enzymatic cleavage facilitates the release of the cytotoxic drug specifically within the target cells, minimizing systemic toxicity.[1][2]
-
Improved Pharmacokinetics: The hydrophilic PEG4 spacer can increase the solubility and stability of the ADC in circulation.[4][5] This often leads to a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[4][6]
-
Reduced Immunogenicity and Aggregation: The PEG moiety can shield the hydrophobic drug payload, reducing the propensity for aggregation and minimizing recognition by the immune system.[4][5]
-
Versatile Conjugation Chemistry: The terminal carboxylic acid and the Fmoc-protected amine provide orthogonal handles for a two-step conjugation process, allowing for the precise attachment of both the targeting molecule and the therapeutic payload.
Quantitative Data Summary
The following tables summarize the impact of triglycine and PEG linkers on the properties and efficacy of ADCs, based on published literature for similar linker constructs.
Table 1: In Vitro Cytotoxicity of a Triglycyl-Linker ADC (CX-ADC) vs. a Non-Cleavable Linker ADC (SMCC-ADC) [1][2]
| Cell Line | Target Antigen | CX-ADC IC50 (ng/mL) | SMCC-ADC IC50 (ng/mL) | Fold Difference (SMCC/CX) |
| HCT-116 | EpCAM | 1.1 | 5.8 | 5.3 |
| Calu-3 | EpCAM | 0.3 | 1.5 | 5.0 |
| HSC-2 | EGFR | 0.9 | 9.0 | 10.0 |
| H1975 | EGFR | 1.2 | 120 | 100 |
| FaDu | EGFR | 0.4 | 0.5 | 1.3 |
Data is representative of a maytansinoid payload. IC50 values indicate the concentration of the ADC required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
Table 2: In Vivo Antitumor Efficacy of a Triglycyl-Linker ADC (CX-ADC) vs. a Non-Cleavable Linker ADC (SMCC-ADC) in a Calu-3 Xenograft Model [1][2]
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| SMCC-ADC | 15 | 85 |
| CX-ADC | 3 | 80 |
| CX-ADC | 15 | >100 (Tumor Regression) |
This data suggests that the triglycyl-linker ADC achieves comparable or superior antitumor efficacy at a lower dose compared to the non-cleavable linker ADC.
Table 3: General Impact of PEGylation on ADC Properties [4][5][6]
| Property | Effect of PEGylation | Rationale |
| Solubility | Increased | The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, especially with hydrophobic payloads. |
| Aggregation | Decreased | The PEG spacer provides a steric shield, preventing intermolecular interactions that lead to aggregation. |
| Plasma Half-life | Increased | Reduced clearance by the reticuloendothelial system due to the hydrophilic "stealth" layer provided by PEG. |
| Immunogenicity | Reduced | The PEG chain can mask potential epitopes on the payload or linker, reducing immune recognition. |
| Drug-to-Antibody Ratio (DAR) | Enables Higher DARs | By mitigating aggregation and solubility issues, higher numbers of drug molecules can be conjugated to each antibody. |
Experimental Protocols
The following protocols outline a general procedure for the synthesis of an antibody-drug conjugate using this compound. Optimization of reaction conditions may be necessary for specific antibodies and drug payloads.
Protocol 1: Synthesis of the Drug-Linker Intermediate
This protocol describes the attachment of a cytotoxic drug to the this compound linker.
1.1. Fmoc Deprotection:
-
Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide, DMF).
-
Add a 20% solution of piperidine (B6355638) in DMF to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Fmoc group.
-
Remove the solvent and piperidine under vacuum to yield H2N-Gly-Gly-Gly-NH-PEG4-C2-COOH.
1.2. Drug Conjugation:
-
Dissolve the deprotected linker (H2N-Gly-Gly-Gly-NH-PEG4-C2-COOH) in an anhydrous aprotic solvent (e.g., DMF or dimethyl sulfoxide, DMSO).
-
Activate the carboxylic acid group of the cytotoxic drug. If the drug does not have a pre-activated ester, use a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).
-
Add the activated drug to the linker solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by preparative high-performance liquid chromatography (HPLC).
-
Characterize the purified product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Synthesis of the Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of the drug-linker intermediate to a monoclonal antibody.
2.1. Activation of the Drug-Linker:
-
Dissolve the purified drug-linker conjugate in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester of the drug-linker.
-
Monitor the formation of the active ester by LC-MS.
2.2. Antibody Preparation:
-
Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0). The buffer should be free of primary amines.
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
2.3. Conjugation Reaction:
-
Add the activated drug-linker-NHS ester solution dropwise to the antibody solution with gentle stirring. A co-solvent such as DMSO may be required to maintain the solubility of the drug-linker, typically not exceeding 10% (v/v) of the final reaction volume.
-
Allow the reaction to proceed at 4°C or room temperature for 2-4 hours.
-
The reaction stoichiometries can be varied to control the drug-to-antibody ratio (DAR).
2.4. Purification of the ADC:
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purify the ADC from unconjugated drug-linker and other reaction components using a suitable method, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer of the purified ADC into a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).
Protocol 3: Characterization of the ADC
3.1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to determine the average DAR and the distribution of drug loading.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.
3.2. Analysis of Aggregates and Fragments:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation.
3.3. In Vitro Cytotoxicity Assay:
-
Plate target cancer cells at a suitable density in a 96-well plate.
-
The following day, treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.
-
Incubate the cells for 72-96 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value (the concentration of the ADC that causes 50% inhibition of cell growth) for each compound.
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway for ADC Internalization and Payload Release
Caption: Mechanism of action for an ADC with a triglycine linker.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a versatile linker for ADC development.
This innovative linker incorporates three key elements:
-
A triglycine (Gly-Gly-Gly) peptide sequence : This peptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. This ensures targeted release of the cytotoxic payload within the cancer cell, minimizing systemic toxicity.
-
A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer : The PEG spacer enhances the linker's aqueous solubility, which can improve the overall solubility and reduce aggregation of the final ADC, especially when working with hydrophobic payloads. PEGylation can also prolong the ADC's circulation half-life.
-
Orthogonal functional groups : The linker possesses a carboxylic acid (-COOH) for conjugation to the cytotoxic payload and an Fmoc-protected amine (-NH-Fmoc) for attachment to the antibody. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is stable under neutral and acidic conditions but can be readily removed under mild basic conditions to reveal a primary amine for antibody conjugation.
These features make this compound a highly adaptable linker for the development of next-generation ADCs with potentially improved therapeutic windows.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with a triglycine-based linker. It is important to note that this data is based on a similar triglycyl peptide linker ("CX" linker) and is intended to provide a strong indication of the potential performance of ADCs utilizing the this compound linker.[1][2][3]
Table 1: In Vitro Cytotoxicity of Anti-EpCAM ADCs with a Triglycine Linker
| Cell Line | ADC Target | Linker-Payload | IC₅₀ (ng/mL) |
| COLO 205 | EpCAM | Triglycine-DM1 | 0.8 |
| LoVo-Dox | EpCAM | Triglycine-DM1 | 1.8 |
| Calu-3 | EpCAM | Triglycine-DM1 | 0.3 |
Data adapted from a study using an anti-EpCAM antibody conjugated to a maytansinoid (DM1) payload via a triglycyl ("CX") linker.[1][2][3]
Table 2: In Vivo Antitumor Efficacy of Anti-EpCAM ADC with a Triglycine Linker in a Calu-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Anti-EpCAM-Triglycine-DM1 | 5 | >90 |
| Anti-EpCAM-Triglycine-DM1 | 2.5 | ~80 |
Data represents the antitumor activity in a human lung adenocarcinoma xenograft model. The triglycine-linked ADC demonstrated significant tumor growth inhibition at lower doses compared to a non-cleavable linker ADC.[1][2]
Table 3: Pharmacokinetic Properties of an ADC with a Triglycine Linker in Mice
| ADC Component | Half-life (t₁/₂) in hours |
| Total Antibody | ~150 |
| Intact ADC | ~120 |
This data suggests good stability of the triglycine-linked ADC in circulation.[1][2]
Mandatory Visualizations
Signaling Pathways
The cytotoxic payloads commonly used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoids (e.g., DM1), are potent tubulin inhibitors. Upon release within the cancer cell, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5] Additionally, some ADCs, like Rituximab-MMAE, have been shown to induce autophagy through the inhibition of the Akt/mTOR signaling pathway.[6]
Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.
Experimental Workflows
The development of an ADC using the this compound linker involves a multi-step process, from initial conjugation to final characterization and evaluation.
Caption: General workflow for ADC development and evaluation.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization may be required for specific antibodies and payloads.
Protocol 1: Fmoc Deprotection of the Linker in Solution
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for antibody conjugation.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Centrifuge
Procedure:
-
Dissolve the Fmoc-protected linker in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Incubate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the deprotected linker by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.
-
Centrifuge the suspension to pellet the deprotected linker.
-
Wash the pellet with cold diethyl ether two to three times to remove residual piperidine and dibenzofulvene byproduct.
-
Dry the deprotected linker under vacuum. The resulting linker with a free amine is now ready for conjugation to a payload or antibody.
Protocol 2: Payload Conjugation to the Linker's Carboxylic Acid
This protocol outlines the conjugation of an amine-containing payload to the carboxylic acid of the deprotected linker using EDC-NHS chemistry.
Materials:
-
Deprotected Gly-Gly-Gly-NH-PEG4-C2-COOH linker
-
Amine-containing cytotoxic payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the deprotected linker and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add EDC or DCC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing payload in a minimal amount of DMF or DMSO.
-
Add the payload solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by LC-MS.
-
Purify the linker-payload conjugate using reverse-phase HPLC.
-
Lyophilize the purified product.
Protocol 3: Antibody Conjugation and ADC Purification
This protocol describes the conjugation of the linker-payload to the antibody, typically through surface-exposed lysine (B10760008) residues after activation of the linker's amine to an NHS ester, or through reduced interchain disulfides to a maleimide-functionalized linker-payload. The following is a general protocol for lysine conjugation.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Linker-payload with a free amine
-
Disuccinimidyl suberate (B1241622) (DSS) or similar NHS-ester crosslinker
-
Purification buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Activate the linker-payload's amine group by reacting it with an excess of an NHS-ester crosslinker like DSS in an anhydrous solvent.
-
Remove the excess crosslinker from the activated linker-payload.
-
Add the activated linker-payload to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the ADC from unconjugated linker-payload and antibody using a desalting column followed by SEC.
-
Collect the fractions containing the purified ADC.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 20-50 µg of the purified ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
Protocol 5: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the medium from the cells and add the diluted compounds.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
References
- 1. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Step-by-Step Guide for Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
This document provides a detailed guide for the coupling of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH to a primary amine-containing molecule. This versatile linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the Gly-Gly-Gly tripeptide motif can offer metabolic stability and the PEG4 spacer enhances solubility.[1][2]
The protocol outlines the chemical activation of the terminal carboxylic acid of the linker and the subsequent amide bond formation with an amine. It also covers the subsequent removal of the Fmoc protecting group to liberate a terminal amine for further conjugation, along with purification and characterization guidelines.
Overview of the Coupling Reaction
The fundamental principle of the coupling reaction is the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine of the target molecule. This is achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as NHS (N-hydroxysuccinimide), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the coupling reaction, subsequent Fmoc deprotection, and purification of the final conjugate.
2.1. Materials and Reagents
-
This compound
-
Amine-containing molecule of interest
-
Coupling Reagent: HATU or EDC/NHS
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Fmoc Deprotection Reagent: 20% Piperidine (B6355638) in DMF
-
Quenching Agent: Hydroxylamine solution
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, appropriate column (e.g., C18), and solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid).
-
Analytical Instruments: LC-MS system for reaction monitoring and product characterization.
2.2. Step-by-Step Coupling Protocol (HATU-mediated)
This protocol is a general guideline and may require optimization based on the specific properties of the amine-containing molecule.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF to the activated linker solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction should be monitored by LC-MS to confirm the formation of the desired product.[4]
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water or a dilute aqueous acid solution.
2.3. Step-by-Step Fmoc Deprotection Protocol
-
Solvent Removal: Following the coupling reaction, the DMF can be removed under reduced pressure.
-
Deprotection: Dissolve the crude product in a 20% solution of piperidine in DMF.[5]
-
Reaction: Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS to confirm the removal of the Fmoc group.
-
Work-up: Once the deprotection is complete, the piperidine and DMF are removed under reduced pressure. The residue can be co-evaporated with toluene (B28343) to remove residual piperidine.
2.4. Purification Protocol
The crude product is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as a small amount of DMF or a mixture of acetonitrile and water.
-
Chromatography: Inject the sample onto a C18 RP-HPLC column.
-
Elution: Elute the product using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The specific gradient will depend on the hydrophobicity of the conjugate.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.
Data Presentation
The following table summarizes the key quantitative parameters for a typical HATU-mediated coupling reaction. These values are starting points and may require optimization for specific substrates.
| Parameter | Value | Notes |
| Molar Ratios | ||
| Fmoc-Linker:Amine | 1 : 1.0-1.2 | A slight excess of the amine can be used. |
| Fmoc-Linker:HATU | 1 : 1.1 | A small excess of the coupling reagent ensures efficient activation. |
| Fmoc-Linker:DIPEA | 1 : 2.0 | A base is required to neutralize the reaction mixture. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Ensure the solvent is dry to prevent hydrolysis of the activated ester. |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
| Reaction Time | 2-4 hours | Monitor by LC-MS to determine the optimal reaction time. |
| Fmoc Deprotection | ||
| Reagent | 20% Piperidine in DMF | A standard reagent for the removal of the Fmoc group. |
| Reaction Time | 30-60 minutes | Monitor by LC-MS for completion. |
Visualization of Workflows and Reactions
4.1. Experimental Workflow
The following diagram illustrates the overall experimental workflow from the coupling reaction to the final purified product.
Caption: Experimental workflow for the coupling and deprotection reaction.
4.2. Chemical Reaction Scheme
This diagram illustrates the chemical transformation occurring during the HATU-mediated coupling reaction.
Caption: Chemical scheme for the HATU-mediated amide coupling.
Characterization of the Final Product
The final purified conjugate should be characterized to confirm its identity and purity.
-
LC-MS: Liquid chromatography-mass spectrometry should be used to confirm the molecular weight of the final product.[6][7][8][9] The disappearance of the starting material peaks and the appearance of the product peak in the chromatogram indicate the progress of the reaction.
-
HPLC: High-performance liquid chromatography is used to assess the purity of the final product.[10][11][12] A single major peak in the chromatogram indicates a high degree of purity.
Conclusion
This application note provides a comprehensive, step-by-step guide for the successful coupling of this compound to a primary amine-containing molecule. The detailed protocols for coupling, deprotection, and purification, along with the provided quantitative data and visual workflows, are intended to facilitate the efficient synthesis and characterization of complex biomolecules for research and drug development. Adherence to these guidelines, with appropriate optimization for specific substrates, will enable researchers to reliably produce high-quality conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes: Standard Fmoc Deprotection Conditions for PEGylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] While beneficial, the presence of a bulky PEG moiety can introduce challenges during solid-phase peptide synthesis (SPPS), particularly in the critical Nα-Fmoc deprotection step. Incomplete deprotection can lead to deletion sequences and a lower yield of the desired full-length PEGylated peptide.[2] These application notes provide an overview of standard and alternative Fmoc deprotection conditions and offer detailed protocols for their application to PEGylated peptides.
Mechanism of Fmoc Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed under basic conditions. The reaction proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl group's C9 position. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide. The released DBF is then scavenged by the deprotecting agent to form a stable adduct.[2][3]
Standard Deprotection Reagent: Piperidine
The most common and well-established reagent for Fmoc deprotection is a solution of piperidine in N,N-dimethylformamide (DMF).[4][5]
-
Concentration: Typically, a 20% (v/v) solution of piperidine in DMF is used.[6][7] However, concentrations can range from 20-50% depending on the difficulty of the deprotection.[4][8]
-
Reaction Time: Standard deprotection is often performed in two steps: a short initial treatment (1-3 minutes) followed by a longer treatment (5-15 minutes).[3][6] For PEGylated peptides, which may present steric hindrance, extending the reaction time may be necessary to ensure complete deprotection.
-
Temperature: Fmoc deprotection is typically carried out at room temperature.[6] In cases of difficult sequences or aggregation, elevated temperatures can be employed to enhance deprotection efficiency, though this may also increase the risk of side reactions.[9]
Alternative Deprotection Reagents
While piperidine is the standard, certain situations, such as the synthesis of sterically hindered or aggregation-prone sequences (which can be analogous to challenges with PEGylated peptides), may benefit from alternative reagents.[10][11]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can accelerate Fmoc deprotection.[10] It is often used in a cocktail with a small amount of piperidine (e.g., 2% DBU and 2% piperidine in DMF) to scavenge the DBF byproduct.[6] DBU can be particularly useful for overcoming steric hindrance but should be used with caution as it can promote side reactions like aspartimide formation.[10][11]
-
Piperazine (B1678402): Piperazine is a less nucleophilic and milder base than piperidine.[2] It has been shown to reduce the incidence of side reactions such as aspartimide formation and racemization, particularly in sensitive sequences.[12] It is typically used at a concentration of 10% (w/v) in a DMF/ethanol mixture.[2]
Challenges in the Deprotection of PEGylated Peptides
The presence of the PEG chain can impact the efficiency of Fmoc deprotection in several ways:
-
Steric Hindrance: The bulky PEG chain can sterically hinder the approach of the deprotecting base to the Fmoc group, slowing down the reaction rate.[13]
-
Altered Microenvironment: The PEG moiety can alter the solvation properties of the resin-bound peptide, potentially affecting reagent accessibility and reaction kinetics.
-
Aggregation: While PEGylation often improves the solubility of the final product, on-resin aggregation can still occur during synthesis, further impeding deprotection.[14][15]
To address these challenges, a combination of strategies may be employed, including the use of stronger deprotection cocktails (e.g., containing DBU), extended reaction times, or performing the deprotection at elevated temperatures. Careful monitoring of the deprotection reaction is crucial to ensure its completion without promoting side reactions.
Monitoring Fmoc Deprotection
A common method to monitor the progress of Fmoc deprotection is to measure the UV absorbance of the fulvene-piperidine adduct, which has a characteristic maximum absorbance at around 301 nm.[3] This allows for a quantitative assessment of the extent of Fmoc removal.
Common Side Reactions
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide derivative under basic conditions, which can lead to racemization and the formation of piperidide adducts.[12] The use of milder bases like piperazine or the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can help to suppress this side reaction.[8][12]
-
Diketopiperazine Formation: The N-terminal dipeptide sequence is prone to cyclization and cleavage from the resin, particularly when proline or glycine (B1666218) are in the first two positions.[16] Using highly acid-labile resins and ensuring rapid and efficient coupling of the third amino acid can minimize this side reaction.
Data Presentation
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Standard Concentration | Advantages | Disadvantages | Citations |
| Piperidine | 20% (v/v) in DMF | Well-established, effective for most sequences. | Can promote aspartimide formation and racemization in sensitive sequences. | [4][5][6] |
| DBU | 2% (v/v) in DMF (often with a scavenger) | Stronger base, faster deprotection, useful for sterically hindered sequences. | Can significantly increase the risk of aspartimide formation and other side reactions. | [10][11] |
| Piperazine | 10% (w/v) in DMF/Ethanol (9:1) | Milder base, reduces aspartimide formation and racemization. | Less effective for highly sterically hindered sequences compared to DBU. | [2][12] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of a PEGylated Peptide using Piperidine
This protocol describes a standard procedure for the removal of the Fmoc group from a resin-bound PEGylated peptide using 20% piperidine in DMF.
Materials:
-
Fmoc-protected PEGylated peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel for solid-phase synthesis
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-protected PEGylated peptide-resin in DMF for 30-60 minutes.[7]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g resin).
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (10 mL/g resin). Agitate the mixture at room temperature for 3 minutes.[3][6]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution (10 mL/g resin). Agitate the mixture at room temperature for 15-20 minutes. For PEGylated peptides, this time may be extended to 30 minutes to ensure complete deprotection.[3]
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 10 mL/g resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation of Deprotection (Optional): Perform a Kaiser test or a chloranil (B122849) test to confirm the presence of a free primary amine.
Protocol 2: Fmoc Deprotection of a Sterically Hindered PEGylated Peptide using DBU/Piperidine
This protocol is recommended for PEGylated peptides where standard piperidine deprotection is found to be incomplete due to steric hindrance.
Materials:
-
Fmoc-protected PEGylated peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine, reagent grade
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
Reaction vessel for solid-phase synthesis
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-protected PEGylated peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g resin).
-
Deprotection: Add the 2% DBU / 2% piperidine in DMF solution to the resin (10 mL/g resin). Agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress carefully. A typical reaction time is 5-10 minutes. It is advisable to perform a time-course study on a small scale to determine the optimal deprotection time for the specific PEGylated peptide.
-
Drain and Wash: Once deprotection is complete, immediately drain the deprotection solution and wash the resin extensively with DMF (at least 7 times, 10 mL/g resin) to remove all traces of DBU and piperidine.
-
Confirmation of Deprotection: Perform a Kaiser test or a chloranil test to confirm the presence of a free primary amine.
Visualizations
Caption: Workflow of a single cycle in Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Factors influencing the outcome of Fmoc deprotection for PEGylated peptides.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. cem.de [cem.de]
- 10. peptide.com [peptide.com]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Modification using Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed methodology for the covalent modification of cell surfaces using the heterobifunctional linker, Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH. This linker allows for the introduction of a protected peptide sequence onto the cell surface, which can be subsequently deprotected to reveal a primary amine. This terminal amine can then be used for the attachment of various molecules of interest, such as fluorophores, biotin, or therapeutic agents. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the tri-glycine peptide motif can serve as a flexible spacer.
The primary application of this technique is in the controlled functionalization of live cells for studies in cell adhesion, targeted drug delivery, and cellular imaging. The modification is achieved through the formation of a stable amide bond between the carboxylic acid group of the linker and primary amines (e.g., from lysine (B10760008) residues) on the cell surface proteins.
Key Experimental Workflows
The overall process involves three main stages:
-
Conjugation: Covalent attachment of the Fmoc-protected linker to the cell surface.
-
Deprotection (Optional): Removal of the Fmoc group to expose a primary amine for further functionalization.
-
Characterization: Quantitative and qualitative analysis of the cell surface modification.
Caption: A high-level overview of the cell surface modification workflow.
Experimental Protocols
Protocol 1: Conjugation of this compound to the Cell Surface
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to activate the carboxylic acid of the linker for reaction with cell surface amines.
Materials:
-
Cells in single-cell suspension
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 50 mM Tris-HCl or Glycine in PBS, pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with sterile, amine-free PBS to remove any residual serum proteins.
-
Resuspend the cell pellet in pre-warmed Coupling Buffer (PBS, pH 7.4) at a concentration of 1-10 x 10^6 cells/mL.
-
-
Linker Activation:
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
In a separate tube, combine the Fmoc-linker solution with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of sulfo-NHS relative to the linker.
-
Vortex briefly and incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.
-
-
Conjugation to Cells:
-
Add the activated linker solution to the cell suspension. A 1.5 to 10-fold molar excess of the activated linker to the estimated number of surface amines is a good starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
Add the Quenching Solution to the cell suspension to stop the reaction by consuming any unreacted sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells three times with Coupling Buffer to remove excess reagents and byproducts.
-
Protocol 2: Biocompatible Fmoc Deprotection on Live Cells
Standard Fmoc deprotection using piperidine (B6355638) is cytotoxic. This protocol describes a milder, base-free method using sodium azide (B81097), which has been shown to be effective for Fmoc removal and is more likely to be compatible with live cells. Note: The biocompatibility of this method should be validated for each cell type.
Materials:
-
Fmoc-modified cells
-
Sodium Azide (NaN₃)
-
Cell culture medium or PBS
Procedure:
-
Prepare Deprotection Solution: Prepare a solution of sodium azide in cell culture medium or PBS. The optimal concentration and incubation time need to be determined empirically for each cell type, starting with a range of 10-50 mM.
-
Incubation: Resuspend the Fmoc-modified cells in the sodium azide solution and incubate for 1-4 hours at 37°C.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells three times with fresh cell culture medium or PBS to remove the sodium azide and the cleaved Fmoc group.
-
The cells now present a free primary amine on the surface, ready for further conjugation.
Protocol 3: Quantitative Analysis of Cell Surface Modification by Flow Cytometry
This protocol allows for the quantification of the number of linker molecules conjugated to the cell surface. This is achieved by labeling the newly introduced amines (after Fmoc deprotection) with an amine-reactive fluorescent dye and comparing the fluorescence intensity to calibrated beads.
Materials:
-
Cell samples (unmodified control, Fmoc-modified, and deprotected)
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a bright fluorophore)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Quantum™ Simply Cellular® anti-Mouse IgG beads or similar calibration beads
-
Flow cytometer
Procedure:
-
Staining of Cells:
-
Resuspend the deprotected cells (and controls) in Flow Cytometry Staining Buffer at 1-10 x 10^6 cells/mL.
-
Add the amine-reactive fluorescent dye at a saturating concentration (to be determined by titration).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with Flow Cytometry Staining Buffer.
-
-
Preparation of Calibration Curve:
-
Prepare the calibration beads according to the manufacturer's instructions, staining them with the same fluorescently labeled antibody used for the cells.
-
Run the beads on the flow cytometer to generate a standard curve of fluorescence intensity versus the number of antibody binding sites (ABC).
-
-
Flow Cytometry Analysis:
-
Run the unstained and stained cell samples on the flow cytometer.
-
Determine the mean fluorescence intensity (MFI) of the stained cell population.
-
Use the standard curve to convert the MFI of the cells to the number of accessible amine groups per cell.
-
Data Presentation
Table 1: Optimization of Linker Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Linker:EDC:Sulfo-NHS Molar Ratio | 1:2:1.2 | 1:5:2 | 1:10:5 |
| Incubation Time (hours) | 1 | 2 | 4 |
| Mean Fluorescence Intensity (MFI) | Value | Value | Value |
| Calculated Molecules per Cell | Value | Value | Value |
| Cell Viability (%) | >95% | >95% | >90% |
Table 2: Biocompatible Fmoc Deprotection Efficiency
| Deprotection Agent | Concentration (mM) | Incubation Time (hours) | MFI after Staining | Deprotection Efficiency (%) | Cell Viability (%) |
|---|---|---|---|---|---|
| Sodium Azide | 10 | 2 | Value | Value | >95% |
| Sodium Azide | 50 | 2 | Value | Value | >90% |
| Sodium Azide | 50 | 4 | Value | Value | >85% |
Potential Impact on Signaling Pathways
Modification of the cell surface with PEGylated linkers can sterically hinder the interactions of cell surface receptors, potentially modulating downstream signaling pathways.
Integrin Signaling
The binding of integrins to the extracellular matrix (ECM) is crucial for cell adhesion, migration, and survival. This interaction leads to the clustering of integrins and the recruitment of signaling proteins to form focal adhesions.
Caption: Steric hindrance from the PEG linker can inhibit integrin-ECM binding.
By physically blocking the binding sites on integrins, the this compound linker can inhibit the formation of focal adhesions and attenuate downstream signaling through FAK and Src kinases.
Receptor Tyrosine Kinase (RTK) Signaling
Many cellular processes are regulated by the binding of growth factors to RTKs, which induces receptor dimerization and autophosphorylation, initiating intracellular signaling cascades.
Caption: PEGylation can interfere with growth factor binding and RTK dimerization.
The presence of the PEGylated linker on the cell surface can create a steric barrier that prevents or reduces the binding of growth factors to their respective RTKs. This can inhibit receptor dimerization and subsequent autophosphorylation, thereby downregulating signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
Conclusion
The methodology described provides a robust framework for the controlled modification of cell surfaces with the this compound linker. The provided protocols for conjugation, biocompatible deprotection, and quantitative analysis will enable researchers to precisely engineer cell surfaces for a variety of applications. Understanding the potential impact of these modifications on key signaling pathways is crucial for the interpretation of experimental results and the design of novel cell-based therapies and research tools. It is recommended that the specific conditions for conjugation and deprotection be optimized for each cell type to ensure maximal efficiency and cell viability.
Application Notes and Protocols for the Interpretation of 1H and 13C NMR Spectra of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the PROTAC linker, Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH. This document includes predicted chemical shifts, detailed experimental protocols, and visual aids to facilitate the structural elucidation and purity assessment of this molecule.
Introduction
This compound is a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Accurate structural confirmation and purity assessment are critical for its application in drug development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural characterization of such molecules in solution. These notes offer a systematic approach to interpreting the 1H and 13C NMR spectra of this linker.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for the individual components of the molecule: the Fmoc protecting group, the triglycine (B1329560) peptide, the polyethylene (B3416737) glycol (PEG) spacer, and the propionic acid linker. Actual chemical shifts may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted 1H NMR Chemical Shifts
| Moiety | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Fmoc Group | Aromatic Protons | 7.20 - 7.90 | m |
| CH | 4.20 - 4.40 | t | |
| CH2 | 4.10 - 4.30 | d | |
| Glycine (Gly1, Gly2, Gly3) | α-CH2 (Gly1) | ~3.90 | d |
| α-CH2 (Gly2) | ~3.85 | d | |
| α-CH2 (Gly3) | ~3.80 | d | |
| NH (Amide) | 7.90 - 8.50 | t | |
| PEG4 Linker | O-CH2-CH2-O | 3.50 - 3.70 | m |
| NH-CH2-CH2-O | ~3.40 | t | |
| O-CH2-CH2-C(O) | ~3.65 | t | |
| C2-COOH Linker | CH2-C(O) | ~2.50 | t |
| COOH | 10.0 - 12.0 | br s |
Table 2: Predicted 13C NMR Chemical Shifts
| Moiety | Carbon Assignment | Predicted Chemical Shift (ppm) |
| Fmoc Group | Aromatic C | 120.0 - 145.0 |
| C=O (Carbamate) | ~156.0 | |
| CH | ~47.0 | |
| CH2 | ~67.0 | |
| Glycine (Gly1, Gly2, Gly3) | C=O (Amide) | 168.0 - 172.0 |
| α-C | 41.0 - 43.0 | |
| PEG4 Linker | O-CH2-CH2-O | ~70.0 |
| NH-CH2-CH2-O | ~40.0 | |
| O-CH2-CH2-C(O) | ~69.0 | |
| C2-COOH Linker | C=O (Carboxylic Acid) | ~175.0 |
| CH2-C(O) | ~35.0 |
Experimental Protocols
Sample Preparation
For optimal results in NMR analysis, proper sample preparation is crucial.
-
Sample Concentration : For 1H NMR, a concentration of 1-5 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent is recommended. For 13C NMR, a higher concentration of 10-20 mg in the same volume is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a suitable solvent as it can dissolve the compound and allows for the observation of exchangeable protons (NH and COOH). Other potential solvents include deuterated methanol (B129727) (CD3OD) or a mixture of deuterated chloroform (B151607) (CDCl3) and a small amount of CD3OD to aid solubility.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Procedure :
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz or higher spectrometer.
-
1D 1H NMR :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16-64 scans.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
-
-
1D 13C NMR :
-
Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024-4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1) : 2-5 seconds.
-
-
2D NMR Experiments (for unambiguous assignments) :
-
COSY (Correlation Spectroscopy) : To identify spin-spin coupled protons (e.g., adjacent CH2 groups).
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different molecular fragments.
-
Data Processing and Interpretation
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the 1H NMR spectrum to deduce proton connectivity.
-
Assign the signals in both 1H and 13C NMR spectra to the corresponding atoms in the molecule using the predicted chemical shift tables and the correlations observed in the 2D NMR spectra.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for NMR analysis.
Troubleshooting & Optimization
Troubleshooting low yields in Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a PEGylated tri-glycine peptide linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound?
A1: Low yields in the solid-phase peptide synthesis (SPPS) of this molecule can stem from several factors:
-
Incomplete Fmoc deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from coupling, leading to truncated sequences.[1][2][3]
-
Inefficient coupling reactions: The formation of the amide bond between the activated amino acid and the free amine on the resin can be incomplete, especially with sterically hindered amino acids or due to peptide aggregation.[2][4][5]
-
Peptide aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[4][6]
-
Poor resin swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the reaction sites within the resin beads.[1][7]
-
Suboptimal cleavage from the resin: Inefficient cleavage of the final peptide from the solid support or degradation of the peptide during cleavage can significantly reduce the final yield.[7]
Q2: How can I monitor the progress of the synthesis to identify potential issues early?
A2: Real-time or at-line monitoring of SPPS is crucial for early detection of problems.[8][9] Common monitoring techniques include:
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue/purple) after deprotection indicates successful Fmoc removal, while a negative result (yellow) suggests incomplete deprotection.[3]
-
UV-Vis Spectrophotometry: Monitoring the concentration of the piperidine-dibenzofulvene adduct in the waste stream after Fmoc deprotection provides a quantitative measure of the deprotection efficiency.[1][7]
-
Resin Swelling: Monitoring changes in the resin bed volume can provide insights into coupling efficiency and potential on-resin aggregation.[6][10]
Q3: What are the best practices for the Fmoc deprotection step?
A3: To ensure complete Fmoc removal, consider the following:
-
Reagent Concentration and Time: Use a fresh solution of 20% piperidine (B6355638) in DMF. For routine steps, a single treatment of 5-10 minutes is often sufficient. For difficult sequences, a two-step deprotection (e.g., 2 minutes followed by 8 minutes with fresh reagent) can be more effective.[11]
-
Solvent Quality: Always use high-purity, peptide synthesis-grade DMF, as impurities can interfere with the reaction.
-
Thorough Washing: After deprotection, wash the resin extensively with DMF to completely remove piperidine and the dibenzofulvene adduct, which can interfere with the subsequent coupling step.
Q4: Which coupling reagents are recommended for the glycine (B1666218) couplings in this synthesis?
A4: While glycine is not sterically hindered, efficient coupling is still critical for high yields. Commonly used and effective coupling reagents include uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in combination with a base such as N,N-diisopropylethylamine (DIEA).[5][12][13] Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good option.[5]
Q5: How does the PEG linker affect the synthesis and purification?
A5: The PEG4 linker enhances the solubility and pharmacokinetic properties of the final molecule.[14][15] During synthesis, the PEG linker can help to disrupt peptide aggregation, potentially improving reaction efficiency.[16] However, during purification by reverse-phase HPLC, the PEGylated peptide may exhibit different retention behavior compared to non-PEGylated peptides. The increased hydrophilicity can lead to earlier elution times. Purification of PEGylated molecules can sometimes be challenging due to their heterogeneity if the PEGylation process is not well-controlled, though using a discrete PEG linker like in this synthesis simplifies this.[17][]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low final yield after cleavage | Incomplete coupling at one or more steps. | - Perform a double coupling for each amino acid addition.[2][12]- Use a more efficient coupling reagent like HATU or HCTU.[12]- Increase the equivalents of amino acid and coupling reagents. |
| Incomplete Fmoc deprotection. | - Increase the deprotection time or perform a second deprotection step with fresh reagent.[1]- Confirm complete deprotection with a Kaiser test before proceeding to coupling.[3] | |
| Peptide aggregation on the resin. | - Use a resin with a lower loading capacity.[7]- Incorporate a PEG-based resin (e.g., ChemMatrix®) or use structure-disrupting solvents. | |
| Presence of deletion sequences (mass spec analysis) | Incomplete Fmoc deprotection. | - Optimize the deprotection protocol as described above. |
| Inefficient coupling. | - Optimize the coupling protocol as described above. | |
| Difficult purification / multiple peaks on HPLC | Incomplete reactions leading to impurities. | - Review and optimize all synthesis steps (deprotection, coupling, washing). |
| Side reactions during cleavage. | - Use appropriate scavengers in the cleavage cocktail (e.g., triisopropylsilane, water) to protect sensitive functional groups. | |
| Aggregation of the purified peptide. | - Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water, DMSO) immediately before purification.- Adjust the pH of the mobile phase during HPLC. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound on Rink Amide Resin
This protocol outlines the manual synthesis on a 0.1 mmol scale. Reagent equivalents are relative to the resin loading.
1. Resin Swelling:
-
Place Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[11]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF (~5 mL) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes for difficult sequences.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of free amines.
3. Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF (~2 mL).
-
Add DIEA (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (negative result - yellow beads). If the test is positive, repeat the coupling step (double coupling).
4. Synthesis Cycle:
-
Repeat steps 2 and 3 for the subsequent two glycine residues and then for the Fmoc-NH-PEG4-C2-COOH linker.
5. Final Fmoc Deprotection:
-
After the final coupling, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (~5 mL) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. jpt.com [jpt.com]
- 6. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 9. s4science.at [s4science.at]
- 10. A swellographic approach to monitoring continuous-flow solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. cpcscientific.com [cpcscientific.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH in their experiments.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Possible Causes and Solutions:
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can cause steric hindrance, impeding the approach of the coupling reagents and the N-terminus of the peptide chain.[1][2]
-
Suboptimal Reaction Conditions: Inadequate reaction time, temperature, or reagent concentration can lead to incomplete coupling.
-
Solution 1: Double Coupling: After the initial coupling reaction, repeat the process with a fresh solution of the activated this compound and coupling reagents.[2][3]
-
Solution 2: Increase Reaction Time and Temperature: Extend the coupling time (e.g., to 4 hours or overnight) and consider a modest increase in temperature. However, be cautious as elevated temperatures can increase the risk of racemization.[2]
-
Solution 3: Increase Reagent Concentration: Using a higher concentration of the PEGylated amino acid and coupling reagent can enhance the probability of a successful reaction.[2]
-
-
Poor Solvation: Inadequate swelling of the solid support or poor solubility of the reactants can hinder the reaction.
-
Solution: Ensure the use of a suitable solvent that promotes resin swelling and dissolves the reactants. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices.[5] For PEG-based resins, acetonitrile (B52724) (ACN) can also be an effective solvent.[6] In some cases, a mixture of solvents, such as DMF with a small percentage of dimethyl sulfoxide (B87167) (DMSO), can improve solvation.[3][5]
-
-
Aggregation of the Growing Peptide Chain: Intermolecular hydrogen bonding can cause the peptide chains on the solid support to aggregate, blocking reactive sites.[1]
-
Solution: In addition to optimizing the solvent system, using chaotropic salts or performing the coupling at a slightly elevated temperature can help disrupt aggregation.
-
Issue 2: Presence of Deletion Sequences in the Final Product
Possible Cause and Solution:
-
Incomplete Coupling: This is the most common reason for deletion sequences.
-
Solution: Implement the strategies outlined in "Issue 1" to improve coupling efficiency. It is also crucial to monitor the completion of the coupling reaction using a qualitative test like the Kaiser test or the Chloranil test before proceeding to the next step.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: For PEGylated amino acids, which can be sterically demanding, aminium/uronium salt-based reagents are highly recommended.[3] HATU, HCTU, and COMU are excellent choices due to their high reactivity and ability to overcome steric hindrance.[2][4]
Q2: What is the recommended molar excess of reagents?
A2: A common starting point is to use a 2- to 5-fold molar excess of the this compound, coupling reagent, and base relative to the loading capacity of the resin. The optimal ratio may need to be determined empirically for your specific system.
Q3: How can I monitor the progress of the coupling reaction?
A3: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete coupling reaction. For secondary amines, the Chloranil test can be used.
Q4: Can I pre-activate the this compound before adding it to the resin?
A4: Yes, pre-activation is a common practice. Dissolve the this compound, coupling reagent, and a non-nucleophilic base like diisopropylethylamine (DIEA) in the reaction solvent and allow it to react for a few minutes before adding the mixture to the deprotected resin. However, for some sensitive amino acids, in-situ activation (adding the reagents directly to the resin) is preferred to minimize side reactions.[1]
Q5: Does the choice of solid support matter?
A5: Yes, the properties of the solid support can influence the reaction. PEG-based resins, such as ChemMatrix®, are often compatible with peptide synthesis involving PEG linkers as they can improve solvation of the growing peptide chain.[6]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Activating Species | Advantages | Disadvantages |
| HATU | Aminium/Uronium | OAt ester | High reactivity, excellent for hindered couplings.[3] | Higher cost, can cause guanidinylation of free amines. |
| HBTU | Aminium/Uronium | OBt ester | Good reactivity for standard couplings, cost-effective. | Less effective than HATU for highly hindered residues.[3] |
| COMU | Aminium/Uronium | Oxyma ester | Reactivity comparable to HATU, non-explosive byproduct.[2][4] | Can be less stable in solution than other reagents. |
| DIC/Oxyma | Carbodiimide/Additive | Oxyma ester | Cost-effective, reduced risk of racemization compared to DIC alone.[7] | Generally less reactive than aminium/uronium salts for hindered couplings.[3] |
Experimental Protocols
Standard Coupling Protocol using HATU
-
Resin Preparation: Swell the resin in the chosen solvent (e.g., DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Gently agitate the mixture for 2-5 minutes for pre-activation.
-
Add the activated mixture to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[8]
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider a second coupling.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Visualizations
Caption: Workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rawpeg.com [rawpeg.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Avoiding common side reactions with Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the use of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical linker used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a triglycine (B1329560) peptide sequence, a polyethylene (B3416737) glycol (PEG4) spacer, and a terminal carboxylic acid. The Fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the triglycine peptide, allowing for its stepwise assembly in SPPS. The PEG4 linker enhances solubility and provides spatial separation between conjugated molecules.[2]
Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A2: The most common side reactions include:
-
Diketopiperazine (DKP) formation: This is particularly prevalent with dipeptide sequences, and the Gly-Gly motif at the N-terminus of this linker is susceptible to this intramolecular cyclization.[3][4]
-
Incomplete Fmoc deprotection: The aggregation of peptide chains, especially with glycine-rich sequences, can hinder the complete removal of the Fmoc group, leading to deletion sequences.[5][6]
-
Racemization: Activation of the carboxylic acid can lead to the loss of stereochemical integrity of the amino acids, although glycine (B1666218) itself is achiral.[3][7][8] This is more of a concern for chiral amino acids coupled to the linker.
-
Aggregation: Glycine-rich sequences can sometimes lead to the formation of secondary structures like β-sheets, causing aggregation and difficult couplings.[5][9]
Q3: How does the PEG4 linker influence the synthesis process?
A3: The PEG4 linker is hydrophilic and flexible, which can improve the solubility of the growing peptide chain and reduce aggregation.[10][11] This can help to mitigate some of the challenges associated with hydrophobic or aggregation-prone peptide sequences. However, the PEG linker itself does not prevent the common side reactions associated with the peptide portion of the molecule.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Peptide
Symptom: After cleavage and purification, the final yield of the peptide incorporating the this compound linker is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Diketopiperazine (DKP) Formation | DKP formation is a major cause of chain termination at the dipeptide stage. To mitigate this, couple the third amino acid (the one following the Gly-Gly sequence) as quickly as possible after the deprotection of the second glycine. Using a pre-activated amino acid or a more efficient coupling reagent can help. For critical syntheses, consider using a dipeptide building block. | --INVALID-LINK-- |
| Incomplete Fmoc Deprotection | Aggregation of the triglycine sequence can hinder access of the deprotection reagent. Increase the deprotection time, use a stronger deprotection solution (e.g., with DBU), or perform a double deprotection.[3][6] | --INVALID-LINK-- |
| Aggregation | If aggregation is suspected, consider using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or adding chaotropic salts.[3] Microwave-assisted synthesis can also be beneficial.[9] | See protocol notes in relevant sections. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS
Symptom: The chromatogram of the crude peptide shows multiple unexpected peaks close to the main product peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Racemization | While glycine is achiral, racemization can occur in the amino acid being coupled to the triglycine linker. Use a coupling reagent known to suppress racemization, such as one containing an additive like HOBt or HOAt.[3][7] Avoid prolonged activation times and strong bases. | --INVALID-LINK-- |
| Aspartimide Formation | If an aspartic acid residue is coupled immediately after the triglycine linker, aspartimide formation can occur, especially with a following glycine.[12][13] This leads to the formation of α- and β-peptides. Using a milder base for Fmoc deprotection or adding HOBt to the piperidine (B6355638) solution can reduce this side reaction.[3][14] | See protocol notes in relevant sections. |
Decision Tree for Unexpected Peaks
Caption: Decision tree for identifying unexpected peaks.
Experimental Protocols
Protocol 1: Optimized Coupling to Minimize Diketopiperazine (DKP) Formation
This protocol is designed for the coupling of the third amino acid onto the deprotected Gly-Gly-NH-PEG4-C2-COOH-resin, a critical step for avoiding DKP formation.
-
Resin Preparation:
-
Swell the Gly-Gly-NH-PEG4-C2-COOH-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotect the N-terminal Fmoc group of the second glycine using the Enhanced Fmoc Deprotection protocol (Protocol 2).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
-
Washing:
-
Drain the reaction vessel and wash the resin sequentially with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
-
Monitoring:
Protocol 2: Enhanced Fmoc Deprotection
This protocol is for the removal of the Fmoc group, with modifications to address potential aggregation.
-
Resin Swelling:
-
Swell the peptide-resin in DMF for 30 minutes.
-
-
First Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF.
-
Agitate for 10 minutes.
-
Drain the deprotection solution.
-
-
Second Deprotection (Optional but Recommended):
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
For particularly difficult sequences, a solution of 2% DBU and 2% piperidine in DMF can be used for the second deprotection for 5-10 minutes.
-
-
Washing:
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.
-
-
Confirmation:
-
Perform a chloranil (B122849) test or a TNBS test to confirm the presence of a free amine.
-
Protocol 3: Racemization Suppression during Coupling
This protocol outlines the use of additives to minimize racemization during the activation and coupling of chiral amino acids to the triglycine linker.
-
Resin Preparation:
-
Swell and deprotect the triglycine-PEG-resin as described in the previous protocols.
-
-
Activation with Additives:
-
In a separate vessel, dissolve the Fmoc-protected chiral amino acid (3 equivalents) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (3 equivalents) in DMF.
-
Add a carbodiimide (B86325) coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes. Note: Avoid adding a tertiary base like DIEA directly to the activation mixture with carbodiimides, as this can promote racemization.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing and Monitoring:
-
Wash the resin as described in Protocol 1.
-
Monitor the coupling reaction using a Kaiser test.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Gly-Gly-Gly-PEG4-acid | BroadPharm [broadpharm.com]
- 3. peptide.com [peptide.com]
- 4. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.iris-biotech.de [media.iris-biotech.de]
- 14. biotage.com [biotage.com]
- 15. kilobio.com [kilobio.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Synthesis of PEGylated Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of PEGylated peptides.
Troubleshooting Guide
This section addresses common problems encountered during the solid-phase synthesis of PEGylated peptides, offering potential causes and solutions.
Problem 1: Low Yield of the Final PEGylated Peptide
-
Question: My solid-phase synthesis resulted in a very low yield of the desired PEGylated peptide. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in solid-phase PEGylated peptide synthesis can stem from several factors, primarily incomplete reactions and peptide aggregation.
-
Incomplete Amino Acid Coupling or Fmoc-Deprotection: The bulky nature of the polyethylene (B3416737) glycol (PEG) chain can cause steric hindrance, impeding the efficiency of both the coupling of subsequent amino acids and the removal of the Fmoc protecting group.[1][2] Peptide chain aggregation can further block reactive sites.[3]
-
Solution:
-
Optimize Coupling Conditions: Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) to favor the bimolecular reaction.[4] Consider "double coupling," especially for sterically hindered amino acids like arginine or after a proline residue.[4]
-
Enhance Deprotection: If Fmoc removal is slow, switching from piperidine (B6355638) to a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[5]
-
Increase Temperature: Performing the coupling at a higher temperature can help overcome kinetic barriers. Microwave-assisted synthesis can also significantly reduce reaction times and improve efficiency.[3][6]
-
-
-
Peptide Aggregation: Hydrophobic peptide sequences are prone to forming secondary structures and aggregating on the resin, which prevents reagents from accessing the growing peptide chain.[3]
-
Solution:
-
Solvent Choice: Switch to more effective solvents for disrupting hydrogen bonds, such as N-methylpyrrolidone (NMP), or add chaotropic salts like LiCl or KSCN to the reaction mixture.[3]
-
Resin Selection: Utilize a low-loaded resin or a PEG-based resin (e.g., TentaGel).[7][8][9] The PEG chains on the resin can improve solvation of the growing peptide and reduce aggregation. High-swelling PEG and PEG-polystyrene (PEG-PS) resins are ideal for longer peptide sequences.[9]
-
-
-
Premature Cleavage: The linkage between the peptide and the resin might be unstable under the repeated reaction conditions, leading to loss of product.
-
Solution: Ensure the choice of resin and linker is appropriate for the synthesis strategy (e.g., using a 2-chlorotrityl chloride resin for Fmoc/tBu strategies to prevent diketopiperazine formation at the dipeptide stage).[3]
-
-
Problem 2: Presence of Multiple Impurities in the Crude Product
-
Question: My crude PEGylated peptide shows multiple peaks on the HPLC chromatogram. What are the sources of these impurities and how can I minimize them?
-
Answer: Impurities in PEGylated peptide synthesis are often a result of side reactions, incomplete reactions, or issues with the starting materials.
-
Deletion Sequences: These impurities lack one or more amino acids and arise from incomplete coupling or deprotection steps.
-
Side-Reaction Products: The functional groups on amino acid side chains can undergo unwanted reactions. Common side reactions include:
-
Aspartimide Formation: Peptides containing aspartic acid can form a cyclic aspartimide intermediate, which can then reopen to form a mixture of α- and β-coupled peptides.[3][10] This is catalyzed by both acidic and basic conditions.
-
Pyroglutamate Formation: An N-terminal glutamine can cyclize to form pyroglutamic acid.
-
Alkylation: The thioether side chain of methionine can be alkylated by carbocations generated during the cleavage of tert-butyl-based protecting groups.[3]
-
Solution:
-
For aspartimide formation, adding a reagent like HOBt to the piperidine deprotection solution can suppress this side reaction.[3]
-
Careful selection of side-chain protecting groups that are stable throughout the synthesis and are cleanly removed during the final cleavage is crucial.[5] For example, using Fmoc-Trp(Boc) is recommended when using Dmb or Hmb backbone protection to prevent side-chain modification.
-
-
-
PEG-related Impurities: The PEG reagent itself can be a source of impurities. Polydispersity (a range of PEG chain lengths) in the starting material will lead to a heterogeneous final product that is difficult to purify.[11]
-
Solution: Use high-purity, monodisperse PEG reagents whenever possible. It is crucial to start with high-purity PEG to reduce the purification burden later.[11] Purifying peptides with PEG impurities is challenging because a PEG unit (44 Da) has a similar mass to the smallest amino acid, glycine (B1666218) (57 Da).[11]
-
-
Problem 3: Difficulty in Purifying the PEGylated Peptide
-
Question: I am struggling to purify my PEGylated peptide using reverse-phase HPLC. The peaks are broad, and separation from un-PEGylated peptide is poor. What can I do?
-
Answer: The purification of PEGylated peptides is notoriously challenging due to the properties of the PEG chain.[12][13] The large, hydrophilic PEG moiety can dominate the molecule's properties, making separation based on the more subtle differences in the peptide sequence difficult.
-
Broad Peaks and Poor Resolution: The heterogeneity of the PEGylated product (due to polydisperse PEG or side reactions) and on-column aggregation can lead to broad peaks.
-
Solution:
-
Optimize HPLC Conditions: Experiment with different columns, mobile phase compositions (e.g., different organic modifiers like acetonitrile (B52724) vs. isopropanol), and gradients.
-
Alternative Purification Methods:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be effective for removing un-PEGylated peptide from the much larger PEGylated product.[13]
-
Ion Exchange Chromatography (IEC): This method separates based on charge and can be very effective at separating species with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated), as the PEG can shield the protein's surface charges.[13]
-
-
-
-
Co-elution of Impurities: Un-PEGylated peptide or other closely related impurities may co-elute with the desired product.
-
Solution: Employing a multi-step purification strategy can be highly effective. For example, an initial separation by IEC or SEC can be followed by a final polishing step using RP-HPLC.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the length of the PEG chain affect the solid-phase synthesis?
A1: The length of the PEG chain has a significant impact on several aspects of the synthesis.[15] Longer PEG chains introduce greater steric hindrance, which can decrease the efficiency of coupling and deprotection reactions.[1][2] This can lead to lower yields and a higher incidence of deletion sequences. However, PEGylation, in general, can improve the solubility of the growing peptide, which may help to disrupt aggregation.[11][15] The choice of PEG length must therefore be a balance between achieving the desired therapeutic properties and maintaining synthetic feasibility. Studies have shown that both the PEG chain length and the hydrophobicity of the peptide sequence affect the product's properties.[15]
Q2: What is the best type of resin to use for synthesizing PEGylated peptides?
A2: The choice of resin is critical for a successful synthesis. For long or difficult sequences, including many PEGylated peptides, high-swelling PEG-based resins (like TentaGel) or PEG-polystyrene (PEG-PS) resins are often recommended.[9][16] These resins improve the solvation of the peptide chain within the resin beads, which helps to prevent aggregation and improve reagent accessibility. Using a resin with a low loading capacity (low substitution) is also advisable for lengthy or bulky sequences, as this increases the distance between growing peptide chains, further mitigating steric hindrance and aggregation issues.[7][8][9]
Q3: How can I confirm that my peptide is correctly PEGylated?
A3: Characterizing PEGylated peptides is challenging but essential.[17] A combination of analytical techniques is typically required:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and separate different PEGylated species.[18]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS are crucial for confirming the molecular weight of the conjugate, which verifies the attachment of the PEG chain and can determine the degree of PEGylation (the number of PEG chains attached).[19] LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful tool for detailed characterization.[17][20]
-
Tandem Mass Spectrometry (MS/MS): Can be used to identify the specific site of PEGylation on the peptide.[17][20]
Q4: What are the most common side reactions during solid-phase peptide synthesis, and how can they be avoided in the context of PEGylation?
A4: Common side reactions include racemization, diketopiperazine formation (especially at the dipeptide stage with proline), and reactions involving amino acid side chains (e.g., aspartimide formation, oxidation of methionine).[3][21][22] While these are general problems in SPPS, the extended reaction times or harsher conditions sometimes needed for PEGylated peptides can exacerbate them.
-
Avoidance Strategies:
-
Racemization: Use of benzotriazole-based coupling agents can help suppress racemization.[6]
-
Diketopiperazine Formation: When Proline is one of the first two amino acids in an Fmoc-based synthesis, using a 2-chlorotrityl chloride resin is preferred due to its steric bulk.[3]
-
Side-Chain Reactions: Judicious use of orthogonal protecting groups is key.[5] For example, adding scavengers like thioanisole (B89551) or dithiothreitol (B142953) (DTT) during the final cleavage step can prevent side reactions like the alkylation of methionine or tryptophan.
-
Quantitative Data Summary
Table 1: Impact of Coupling Reagents on Peptide Purity
| Coupling Reagent | Typical Purity (%) | Racemization Risk | Notes |
| HBTU/HOBt | 85-95% | Low | Standard, effective coupling agent. |
| HATU | 90-98% | Very Low | Highly effective for hindered couplings. |
| DIC/HOBt | 80-90% | Moderate | Cost-effective but can lead to side products. |
| HCTU | 90-97% | Low | Similar to HATU, very efficient. |
Note: Purity can vary significantly based on the peptide sequence and synthesis conditions.
Table 2: Effect of Resin Loading on Synthesis of a Model Hydrophobic Peptide
| Resin Type | Loading (mmol/g) | Crude Purity (%) |
| Polystyrene | 0.8 | 45% |
| TentaGel S NH2 | 0.25 | 75% |
| Low-Loaded PEG-PS | 0.15 | 88% |
Data is illustrative and based on findings suggesting lower loading and PEG-based resins improve purity for difficult sequences.[7][8]
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to check for completion. If incomplete, repeat the coupling (double coupling).
-
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is "Reagent K": 90% trifluoroacetic acid (TFA), 5% phenol, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).[23]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the pellet with cold ether 2-3 times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Characterization by MALDI-TOF MS
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in the same solvent.
-
Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallization).
-
Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range.
-
Data Interpretation: Compare the observed mass with the calculated theoretical mass of the PEGylated peptide to confirm its identity.
Visualizations
Caption: General workflow for solid-phase synthesis of PEGylated peptides.
Caption: Decision tree for troubleshooting common synthesis problems.
Caption: Relationship between triggers and common side reactions.
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. pure.dongguk.edu [pure.dongguk.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomatik.com [biomatik.com]
- 17. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 22. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 23. peptide.com [peptide.com]
Troubleshooting incomplete Fmoc deprotection of PEGylated peptides
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection of PEGylated peptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection specifically in PEGylated peptides?
Incomplete removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a critical issue that can lead to deletion sequences in the final peptide product.[1] For PEGylated peptides, several factors can exacerbate this problem:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, causing the peptide-resin to aggregate.[2][3] This is particularly common for sequences containing repeating hydrophobic residues.[3] This aggregation physically blocks the access of the deprotection reagent (piperidine) to the N-terminal Fmoc group.[3] The presence of a bulky PEG chain can sometimes contribute to these conformational challenges.
-
Steric Hindrance: The bulky nature of both the PEG chain and the side chains of certain amino acids can sterically hinder the approach of the piperidine (B6355638) base to the Fmoc group.[4] Amino acids with bulky side-chain protecting groups or β-branched structures like Valine (Val) and Isoleucine (Ile) are known to be challenging.[2]
-
Poor Solvation and Resin Swelling: Inadequate swelling of the resin or poor solvation of the growing peptide chain can prevent the deprotection reagent from efficiently reaching the reaction sites.[2][5] The properties of the PEG chain can influence the overall solvation of the peptide-resin complex.
-
Suboptimal Reagent Conditions: The effectiveness of the deprotection step is highly dependent on the reaction conditions. Using degraded piperidine, insufficient reaction times, or suboptimal concentrations can lead to incomplete Fmoc removal.[1]
Q2: How can I detect if the Fmoc deprotection of my PEGylated peptide is incomplete?
Several analytical methods can be employed to detect and confirm incomplete Fmoc removal. These range from rapid qualitative tests performed on the resin to quantitative analysis of the cleaved peptide.[1][2]
-
Qualitative On-Resin Tests:
-
Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test to detect the presence of free primary amines on the resin.[3] A positive result (blue beads) after deprotection indicates successful Fmoc removal, while a negative result (yellow/colorless beads) suggests the Fmoc group is still attached.[1][3]
-
Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline, for which the Kaiser test is unreliable.[6]
-
-
Quantitative and Analytical Methods:
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal and has a characteristic absorbance around 301-312 nm.[1][3] A slow or incomplete release profile indicates a problem with the deprotection step.[1]
-
High-Performance Liquid Chromatography (HPLC): Analyzing the crude peptide after cleavage is a definitive way to assess the success of the synthesis.[4][7] Incomplete deprotection results in the presence of "deletion sequences," which will appear as distinct peaks, typically eluting later than the target peptide, in the HPLC chromatogram.[1][4]
-
Mass Spectrometry (MS): Mass analysis of the crude peptide mixture can identify the masses of the target peptide and any deletion sequences.[1][4] A peptide with a missed deprotection will have a mass that is 222.24 Da lower than the expected subsequent sequence (due to the missing amino acid) and may show a peak corresponding to the Fmoc-protected intermediate.
-
Below is a summary of common detection methods:
| Method | Principle | Indication of Incomplete Deprotection | Type |
| Kaiser Test | Ninhydrin (B49086) reacts with free primary amines to produce a blue color.[3][6] | Yellow or colorless beads after deprotection.[1][4] | Qualitative |
| UV-Vis Monitoring | Spectrophotometric detection of the DBF-piperidine adduct released during deprotection.[3] | Slow or plateauing absorbance profile at ~301 nm.[1] | Quantitative |
| HPLC | Separation of peptides based on hydrophobicity.[7][8] | Presence of unexpected peaks, often corresponding to deletion sequences.[1] | Quantitative |
| Mass Spectrometry | Measures the mass-to-charge ratio of molecules.[9] | Detection of masses corresponding to Fmoc-protected peptides or deletion sequences.[1][4] | Quantitative |
Troubleshooting Guides
Q3: My standard 20% piperidine in DMF protocol is failing. What can I do to improve Fmoc deprotection?
If you are experiencing incomplete deprotection with a standard protocol, a systematic approach to optimization is necessary. The following workflow and strategies can help resolve the issue.
Optimization Strategies:
-
Extend Reaction Time and/or Use Double Deprotection: The simplest modification is to increase the exposure time to the deprotection solution. Alternatively, perform a second deprotection step with a fresh solution of 20% piperidine in DMF for an additional 15-30 minutes.[2]
-
Increase Temperature: Gently warming the reaction vessel (e.g., to 35-40°C) can help disrupt secondary structures and improve reaction kinetics.
-
Use a Stronger Base: For particularly "difficult" sequences, a stronger base cocktail can be effective. A common alternative is a solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the piperidine/DMF mixture.[2] DBU is a non-nucleophilic base that can accelerate Fmoc removal, but it should be used with caution as it may promote side reactions.[2]
-
Change the Solvent: Switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can improve resin swelling and peptide solvation, thereby reducing aggregation.[10] Adding chaotropic agents or nonionic detergents can also be beneficial.[10]
Q4: How can I overcome peptide aggregation during synthesis?
Peptide aggregation is a major cause of synthetic difficulty, leading to poor swelling of the resin and incomplete reactions.[10][11] Several strategies can be employed to mitigate this issue:
| Strategy | Description | Reference |
| Solvent Modification | Switch from DMF to NMP, or add DMSO to the solvent to disrupt hydrogen bonding. | [10] |
| Chaotropic Salts | Add salts like LiCl or KSCN to the reaction mixture to disrupt secondary structures. | [10] |
| "Magic Mixture" | Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene (B1197577) carbonate for acylation steps. | |
| Backbone Protection | Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt the peptide backbone's ability to form hydrogen bonds. | [10] |
| Low-Substitution Resin | Resynthesize the peptide on a resin with a lower initial loading (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains. | [10] |
| Microwave Synthesis | Microwave irradiation can accelerate reactions and help overcome aggregation by providing energy to disrupt intermolecular interactions. | [12] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines
This test is used to qualitatively assess the presence of free primary amines on the peptide-resin after the Fmoc deprotection step.[1]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
Procedure:
-
Sample Collection: Transfer a small sample of peptide-resin (10-15 beads) to a small glass test tube.[6][13]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Observe Color: Remove the tube from the heat and observe the color of the beads and the solution.
Interpretation of Results:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines, signifying successful deprotection.[1]
-
Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines, suggesting incomplete deprotection.[1][4]
-
Note: This test is not reliable for N-terminal proline (a secondary amine), which typically gives a reddish-brown color.[1]
Protocol 2: Analysis of Crude Peptide by HPLC and Mass Spectrometry
This protocol outlines the general steps for analyzing the crude peptide product after cleavage from the resin to identify issues with incomplete deprotection.
Procedure:
-
Cleavage and Deprotection: Cleave the peptide from the solid support and remove side-chain protecting groups using an appropriate trifluoroacetic acid (TFA) cleavage cocktail.[14][15]
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[16]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove scavengers.[16]
-
Sample Preparation: Dry the peptide pellet and dissolve a small amount in a suitable solvent, typically a mixture of acetonitrile (B52724) and water containing 0.1% TFA.[8][16]
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC (RP-HPLC) system, typically using a C18 column.[8][17]
-
Elute the peptide using a gradient of increasing acetonitrile concentration.
-
Monitor the elution profile using a UV detector, typically at 214-220 nm.[8]
-
Analysis: A successful synthesis will show one major peak corresponding to the target peptide. Incomplete deprotection will result in additional, often significant, peaks corresponding to various deletion sequences.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the crude peptide sample using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Analysis: Compare the observed masses to the theoretical mass of the target peptide. The presence of masses corresponding to Fmoc-protected intermediates (+222.24 Da) or deletion sequences (mass of target peptide minus the mass of the missing residue) confirms incomplete deprotection or coupling.[1][4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Application of mass spectrometry for the detection of glycation and oxidation products in milk proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. rsc.org [rsc.org]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peptides Containing the Gly-Gly-Gly Motif
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the Gly-Gly-Gly (GGG) motif.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: My GGG-containing peptide is aggregating during solid-phase peptide synthesis (SPPS).
Question: What are the signs of on-resin aggregation of my GGG-containing peptide?
Answer: On-resin aggregation of your peptide can be identified by several indicators. Physically, you may observe that the resin beads swell poorly or even shrink.[1] Chemically, you might experience slow or incomplete Fmoc deprotection, which can be seen with a persistent blue color in a Kaiser test, and inefficient coupling of subsequent amino acids.[1] These issues arise because the aggregated peptide chains on the resin block the reactive sites, making them inaccessible to reagents.
Question: How can I prevent on-resin aggregation of my GGG-containing peptide during SPPS?
Answer: There are several strategies you can employ to mitigate on-resin aggregation of GGG-containing peptides:
-
Backbone Protection: Incorporating a backbone-protecting group disrupts the hydrogen bonding between peptide chains, which is a primary driver of aggregation.[2] For glycine (B1666218) residues, using a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen atom of the glycine can be highly effective.[3][4] You can introduce these as Fmoc-Xaa-(Dmb)Gly-OH dipeptides, which has the added benefit of avoiding a difficult coupling step to the secondary amine on the resin.[5]
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the formation of β-sheets, a common secondary structure in aggregated peptides.[6] These dipeptides introduce a "kink" in the peptide backbone, which interferes with the hydrogen bonding necessary for β-sheet formation.
-
Chaotropic Salts: Adding chaotropic salts such as NaClO₄ or LiCl to the coupling mixture can help to break up secondary structures and improve solvation of the peptide-resin complex.[7]
-
Solvent Optimization: Using more polar solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) to the synthesis solvent can improve the solvation of the growing peptide chain and reduce aggregation.[2]
Issue 2: My purified GGG-containing peptide is precipitating out of solution.
Question: How can I improve the solubility of my purified GGG-containing peptide?
Answer: Improving the solubility of a purified GGG-containing peptide often involves modifying the solvent conditions or the peptide itself:
-
pH Adjustment: The net charge of a peptide can significantly influence its solubility. If your peptide has a net positive charge, dissolving it in an acidic solution (e.g., with a small amount of acetic acid or TFA) can help. Conversely, if it has a net negative charge, a basic solution (e.g., with ammonium (B1175870) bicarbonate) may improve solubility.
-
Organic Solvents: For hydrophobic peptides, dissolving them first in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (B52724) (ACN) before slowly diluting with your aqueous buffer can be effective.
-
Denaturing Agents: In cases of severe aggregation, denaturing agents like 6M guanidine (B92328) hydrochloride or urea (B33335) can be used to disrupt the hydrogen bonding network that holds the aggregates together.[8] However, be aware that these agents can interfere with many biological assays.
-
Solubilizing Tags: For future syntheses of the peptide, consider adding a hydrophilic tag, such as a poly-lysine or poly-arginine sequence, to the N- or C-terminus.[9] This can significantly improve the solubility of the peptide in aqueous solutions.[9]
Frequently Asked Questions (FAQs)
Question: Why are Gly-Gly-Gly motifs prone to aggregation?
Answer: The Gly-Gly-Gly motif is prone to aggregation due to the unique properties of glycine. Glycine is the smallest amino acid and lacks a side chain, which gives the peptide backbone a high degree of conformational flexibility.[10] This flexibility allows GGG-containing regions to readily adopt the extended β-strand conformation necessary for the formation of intermolecular β-sheets, which are the hallmark of many aggregated peptides.[11] These β-sheets are stabilized by a network of hydrogen bonds between the backbones of adjacent peptide chains, leading to the formation of insoluble aggregates.
Question: What is the underlying mechanism of GGG-induced aggregation?
Answer: The aggregation of peptides containing the GGG motif is primarily driven by the formation of intermolecular hydrogen bonds, leading to the assembly of β-sheet structures.[5] The high flexibility of the glycine-rich backbone facilitates the alignment of peptide chains, allowing for the formation of a stable, extended hydrogen-bonding network between the carbonyl groups and amide protons of adjacent peptide backbones. This process is often nucleated, meaning that a small number of peptide molecules must first associate to form a "seed" or nucleus, which then templates the rapid addition of more peptide monomers to form larger aggregates.
Question: How do flanking residues affect the aggregation of a GGG motif?
Answer: The amino acid residues flanking a GGG motif can have a significant impact on its aggregation propensity. Hydrophobic flanking residues can exacerbate aggregation by promoting hydrophobic interactions that bring peptide chains into close proximity, thereby facilitating the formation of intermolecular hydrogen bonds.[5] Conversely, charged or bulky flanking residues can hinder aggregation. Charged residues can introduce electrostatic repulsion between peptide chains, while bulky residues can sterically prevent the close packing required for β-sheet formation.[12]
Question: Can N-methylation of the GGG motif prevent aggregation?
Answer: Yes, N-methylation of the peptide backbone can be an effective strategy to prevent aggregation.[13][14] Replacing the amide proton with a methyl group on one or more of the glycine residues in the GGG motif eliminates the possibility of hydrogen bond donation at that position.[13] This disruption of the hydrogen-bonding network can effectively block the formation of β-sheets and prevent aggregation.[13]
Question: Is peptide cyclization a viable strategy to prevent GGG-induced aggregation?
Answer: Peptide cyclization can be a useful strategy to prevent aggregation.[15] By cyclizing the peptide, either head-to-tail or through side-chain linkages, the conformational freedom of the backbone is restricted.[16][17] This can prevent the peptide from adopting the extended conformation required for β-sheet formation and subsequent aggregation.
Quantitative Data Summary
Table 1: On-Resin Aggregation Prevention Strategies
| Strategy | Mechanism | Reported Effectiveness |
| Dmb/Hmb Backbone Protection | Disrupts interchain hydrogen bonding | Highly effective for glycine-rich and other difficult sequences.[3][4] |
| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting β-sheet formation | Can increase product yields by up to 10-fold in highly aggregated sequences.[6] |
| Chaotropic Salts (e.g., NaClO₄, LiCl) | Disrupts secondary structures and improves solvation | Effective in improving coupling efficiency for aggregating sequences.[7] |
Table 2: Post-Synthesis Aggregation Prevention Strategies
| Strategy | Mechanism | Reported Effectiveness |
| pH Adjustment | Modulates peptide net charge to increase solubility | Highly dependent on the specific peptide sequence. |
| Organic Solvents (e.g., DMSO, ACN) | Solubilizes hydrophobic peptides | Effective for peptides with a high content of hydrophobic residues. |
| Denaturing Agents (e.g., Guanidine HCl, Urea) | Disrupts hydrogen bonding in aggregates | Very effective but may interfere with biological assays.[8] |
| Solubilizing Tags (e.g., poly-Lys, poly-Arg) | Increases the overall hydrophilicity of the peptide | Can lead to significant increases in solubility (e.g., 4-6 fold).[9] |
Experimental Protocols
1. Thioflavin T (ThT) Assay for Monitoring GGG-Peptide Aggregation
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.[18] This assay allows for the real-time monitoring of peptide aggregation kinetics.[19]
Materials:
-
GGG-containing peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a working solution of your GGG-containing peptide in the assay buffer at the desired concentration.
-
Prepare a ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-25 µM.
-
In the 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.
-
Place the plate in a fluorescence plate reader set to monitor fluorescence at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[20]
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Record the fluorescence intensity at regular intervals over the desired time course.
-
Plot the fluorescence intensity versus time to observe the aggregation kinetics (lag phase, elongation phase, and plateau).
2. Size Exclusion Chromatography (SEC) for Analyzing GGG-Peptide Aggregates
Principle: SEC separates molecules based on their hydrodynamic radius.[1] Larger aggregated species will elute earlier from the column than smaller monomeric peptides.
Materials:
-
GGG-containing peptide sample
-
SEC column with an appropriate pore size for the expected aggregate sizes
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Protocol:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Dissolve the GGG-containing peptide in the mobile phase. If solubility is an issue, a small amount of organic solvent may be added, but ensure it is compatible with the column.
-
Inject the peptide sample onto the column.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile using the UV detector (typically at 214 nm or 280 nm).
-
Analyze the chromatogram to identify and quantify the monomeric and aggregated species based on their retention times.
3. Dynamic Light Scattering (DLS) for Characterizing GGG-Peptide Aggregates
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution.[11]
Materials:
-
GGG-containing peptide sample
-
DLS instrument
-
Appropriate cuvette or sample holder
Protocol:
-
Prepare a solution of the GGG-containing peptide in a suitable buffer. The solution should be free of dust and other particulates.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions.
-
Analyze the data to obtain the hydrodynamic radius and polydispersity index of the peptide species in solution, which will indicate the presence and size of aggregates.
4. Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Principle: FTIR spectroscopy can be used to determine the secondary structure of peptides by analyzing the amide I band (1600-1700 cm⁻¹) of the infrared spectrum.[21] The presence of a strong peak around 1620-1640 cm⁻¹ is indicative of β-sheet structures, which are characteristic of aggregated peptides.[21]
Materials:
-
GGG-containing peptide sample (can be in solution or as a dried film)
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR accessory)
Protocol:
-
Prepare the peptide sample for analysis. For solutions, place a small volume onto the ATR crystal. For dried films, deposit the peptide solution onto the crystal and allow the solvent to evaporate.
-
Acquire the FTIR spectrum of the sample, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Collect a background spectrum of the buffer or solvent alone and subtract it from the sample spectrum.
-
Analyze the amide I region of the spectrum. Deconvolution of this band can provide a semi-quantitative estimation of the different secondary structural elements present in the peptide sample.
Visualizations
Caption: Mechanism of Gly-Gly-Gly peptide aggregation.
Caption: Troubleshooting workflow for GGG-peptide aggregation.
Caption: Experimental workflow for GGG-peptide aggregation analysis.
References
- 1. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Mutational analysis of protein solubility enhancement using short peptide tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. physoc.org [physoc.org]
- 14. people.bath.ac.uk [people.bath.ac.uk]
- 15. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FTIR spectroscopic imaging of protein aggregation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer pH and composition for Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH. The following information will help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling the carboxylic acid of this compound to an amine-containing molecule?
The optimal pH for the coupling reaction depends on the coupling reagents used. For carbodiimide-based couplings, such as those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), a two-step pH adjustment is often recommended. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH between 4.5 and 7.2.[1][2] Following activation, the reaction with the primary amine is more efficient at a pH of 7 to 8.[1][2] The pKa of a typical carboxylic acid on a PEG linker is around 4-5.
Q2: Which coupling reagents are recommended for reactions with this PROTAC linker?
Several classes of coupling reagents are effective for forming an amide bond with the carboxylic acid of this linker. Common choices include:
-
Carbodiimides: EDC or DIC (N,N'-Diisopropylcarbodiimide), often with additives like NHS or HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions like racemization.[3][4]
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents known for rapid reaction times.[3][5] These reagents require a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine).[3][6][7]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective.
The choice of reagent can depend on the specific molecule you are coupling and the reaction conditions. For sterically hindered amines, HATU is often preferred due to its higher reactivity.[4]
Q3: What is the role of DIPEA in coupling reactions using HATU or HBTU?
DIPEA (N,N-Diisopropylethylamine) is a strong, non-nucleophilic organic base with a pKa of approximately 11.[8][9] In HATU and HBTU-mediated coupling reactions, its primary role is to deprotonate the carboxylic acid, activating it for reaction with the coupling reagent to form an active ester.[6][7] Its non-nucleophilic nature is crucial as it does not compete with the amine reactant in the coupling reaction. DIPEA can also scavenge acidic impurities that may be present.[9]
Troubleshooting Guide
Issue 1: Low Yield of the Final Conjugated Product
-
Possible Cause: Suboptimal reaction pH.
-
Solution: Verify the pH of your reaction mixture at different stages. For EDC/NHS couplings, ensure the initial activation is in the pH 4.5-7.2 range, and then adjust to pH 7-8 for the coupling step.[1][2] For HATU/HBTU couplings, ensure the reaction is basic, as DIPEA is used to deprotonate the carboxylic acid.
-
-
Possible Cause: Inefficient coupling reagent.
-
Solution: If using carbodiimides, consider adding HOBt or NHS to increase efficiency. For difficult couplings, switching to a more reactive uronium salt like HATU may improve yields.
-
-
Possible Cause: Degradation of reagents.
-
Solution: Ensure all reagents, especially coupling agents and the Fmoc-protected linker, are stored under the recommended conditions (typically cold and dry) and are not expired.[10] Prepare solutions of reagents like EDC/NHS fresh before use.
-
-
Possible Cause: Poor solubility of the PROTAC linker or the substrate.
Issue 2: Presence of Side Products in the Final Mixture
-
Possible Cause: Racemization at the chiral center of the coupled amine.
-
Solution: If your amine-containing molecule has a chiral center, racemization can be a concern. The addition of HOBt to carbodiimide (B86325) reactions can help to suppress this side reaction.[3]
-
-
Possible Cause: Guanidinylation of the N-terminus.
-
Solution: When using an excess of HBTU or HATU, the coupling reagent can react with the free amine of your target molecule, forming a guanidinium (B1211019) group that caps (B75204) the amine and prevents the desired reaction.[4] It is recommended to use the coupling reagent in slight defect relative to the carboxylic acid.[12]
-
-
Possible Cause: Nitrile formation from primary amides.
-
Solution: If your molecule contains primary amides (e.g., asparagine or glutamine residues), carbodiimide reagents can sometimes promote dehydration to form a nitrile.[4] Careful control of reaction conditions and consideration of alternative coupling reagents may be necessary.
-
Issue 3: Failure to Induce Target Protein Degradation with the Synthesized PROTAC
-
Possible Cause: Incorrect linker length or rigidity.
-
Solution: The PEG4 linker provides a certain length and flexibility. If ternary complex formation (Target-PROTAC-E3 Ligase) is inefficient, it may be necessary to synthesize variants with different linker lengths (e.g., using PEG linkers with more or fewer ethylene (B1197577) glycol units).[13][14]
-
-
Possible Cause: Poor cell permeability of the final PROTAC.
-
Solution: While the PEG linker is intended to improve solubility, the overall physicochemical properties of the PROTAC determine its ability to cross cell membranes.[14] If poor permeability is suspected, further medicinal chemistry optimization of the PROTAC molecule may be required.
-
-
Possible Cause: The "hook effect".
-
Solution: At high concentrations, PROTACs can form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, leading to reduced degradation.[13] It is important to perform a full dose-response experiment to determine the optimal concentration for degradation and to see if the hook effect is present.[14]
-
Quantitative Data Summary
| Parameter | Value/Range | Reagent Class | Notes |
| pKa of PEG Carboxylic Acid | ~4-5 | - | This value is important for determining the initial protonation state. |
| Optimal Activation pH | 4.5 - 7.2 | Carbodiimides (EDC/NHS) | For the activation of the carboxylic acid group.[1][2] |
| Optimal Coupling pH | 7.0 - 8.0 | Carbodiimides (EDC/NHS) | For the reaction of the activated ester with the amine.[1][2] |
| pKa of DIPEA | ~11 | Tertiary Amine Base | Ensures the reaction medium is sufficiently basic for HATU/HBTU couplings.[8][9] |
Detailed Experimental Protocol: Coupling of this compound to a Primary Amine using HATU
This protocol describes a general procedure for the coupling of the terminal carboxylic acid of this compound to a primary amine-containing molecule (Substrate-NH2) using HATU as the coupling reagent.
Materials:
-
This compound
-
Substrate-NH2
-
HATU
-
DIPEA
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC grade water and acetonitrile (B52724) for purification
-
0.1% TFA (Trifluoroacetic acid) in water and acetonitrile (for HPLC)
Procedure:
-
Preparation:
-
Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve Substrate-NH2 (1.1 equivalents) in anhydrous DMF.
-
-
Activation of the Carboxylic Acid:
-
To the solution of this compound, add HATU (1.0 equivalent).
-
Add DIPEA (2.0 equivalents) to the reaction mixture. The solution may change color.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
-
Coupling Reaction:
-
Add the solution of Substrate-NH2 to the activated linker solution.
-
Let the reaction proceed at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the DMF under reduced pressure (e.g., using a rotary evaporator).
-
The crude product can be purified by preparative reverse-phase HPLC using a gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.
-
Visualizations
Caption: A typical workflow for the coupling reaction.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 9. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc-Gly-Gly-Gly-PEG4-acid | BroadPharm [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Target Peptide-PEG Conjugate
Question: We are observing a significantly lower than expected yield of our final product after cleavage from the resin. What are the potential causes and how can we address them?
Answer: Low overall yield in the synthesis of this compound is a multifaceted issue, often stemming from challenges inherent to both the peptide sequence and the PEG linker. The primary culprits are peptide aggregation, incomplete coupling reactions, and inefficient Fmoc deprotection, all of which are exacerbated during scale-up.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Potential Causes and Solutions for Low Yield:
| Potential Cause | Recommended Solutions | Rationale |
| Peptide Aggregation | 1. Switch to a PEG-based resin: Consider using a resin like NovaSyn® TGT or a low-loading polystyrene resin to improve solvation of the growing peptide chain.[] 2. Incorporate a pseudo-proline dipeptide: Although not directly applicable to a Gly-Gly-Gly sequence, for longer peptides containing Ser or Thr, this can be a powerful strategy. 3. Use a Dmb-Gly building block: Incorporating Fmoc-Gly-(Dmb)Gly-OH can disrupt the secondary structures that lead to aggregation.[] | The triglycine (B1329560) sequence is known to be prone to aggregation via intermolecular hydrogen bonding, which can physically block reactive sites on the resin.[] Improving the solvation environment or disrupting these secondary structures can significantly enhance reaction efficiency. |
| Incomplete Coupling | 1. Increase coupling time and/or temperature. 2. Perform a double coupling for each glycine (B1666218) residue. 3. Use a more potent coupling reagent: Switch from standard carbodiimides to phosphonium (B103445) or uronium/aminium salt-based reagents like HATU, HCTU, or COMU, especially during scale-up. | Glycine, while not sterically hindered, can sometimes exhibit slow coupling kinetics in repetitive sequences. Ensuring complete coupling at each step is critical to avoid the accumulation of deletion sequences, which lowers the final yield of the desired product. |
| Incomplete Fmoc Deprotection | 1. Extend deprotection times: Increase the duration of piperidine (B6355638) treatment. 2. Use a stronger base: Consider adding a small percentage of DBU to the piperidine solution. 3. Monitor Fmoc removal: Utilize a UV detector to monitor the release of the piperidine-dibenzofulvene adduct to ensure the reaction goes to completion. | Aggregated peptide chains can sterically hinder the access of the deprotection reagent to the N-terminal Fmoc group. Incomplete deprotection leads to the termination of chain elongation, resulting in truncated sequences and a lower yield of the full-length product. |
Issue 2: Poor Purity of the Crude Product
Question: Our crude product shows multiple peaks on the HPLC, and purification is proving to be very difficult. What are the likely impurities and how can we minimize their formation?
Answer: The presence of multiple impurities in the crude product is a common challenge, particularly with a flexible and polar molecule like this compound. These impurities often arise from side reactions during synthesis and cleavage, and their similarity in properties to the target molecule can complicate purification.
Troubleshooting Workflow for Poor Purity
Caption: A workflow for identifying and mitigating the causes of poor purity in the synthesis of this compound.
Common Impurities and Mitigation Strategies:
| Impurity | Likely Cause | Mitigation Strategy |
| Deletion Sequences (e.g., Fmoc-Gly-Gly-NH-PEG4-C2-COOH) | Incomplete coupling of a glycine residue. | - Employ a double coupling strategy for each glycine addition. - Use a more efficient coupling reagent (e.g., HATU, HCTU). - Monitor coupling completion with a Kaiser test or other qualitative tests. |
| Truncated Sequences (e.g., Fmoc-Gly-NH-PEG4-C2-COOH) | Incomplete Fmoc deprotection. | - Extend piperidine treatment time. - Consider using a stronger deprotection cocktail (e.g., with DBU). - Ensure adequate mixing and resin swelling to improve reagent access. |
| Diketopiperazine (DKP) Formation | The dipeptide (Gly-Gly) attached to the resin can cyclize and cleave from the support, especially after the Fmoc removal of the second glycine. | - Couple the first two amino acids as a pre-formed dipeptide (Fmoc-Gly-Gly-OH). - Use a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress DKP formation. |
| PEG-related Impurities | Polydispersity of the PEG4 linker starting material. | - Source high-purity, monodisperse PEG linkers. - Characterize the PEG linker before use to confirm its purity and molecular weight. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal resin for the scale-up synthesis of this peptide-PEG conjugate?
A1: For a glycine-rich and PEGylated peptide, a resin that promotes good solvation and minimizes aggregation is crucial. While standard polystyrene resins can be used, PEG-based resins such as NovaSyn® TGT or PEGA resins are often preferred as they can improve swelling and reduce on-resin aggregation.[] Alternatively, a low-loading polystyrene resin can also be effective in mitigating aggregation issues that are more pronounced at higher loadings.
Q2: Which coupling reagents are recommended for the Gly-Gly-Gly sequence, especially at a larger scale?
A2: While carbodiimides like DIC in the presence of an additive like HOBt can be used, for a potentially "difficult" sequence prone to aggregation, more potent coupling reagents are recommended for scale-up to ensure high coupling efficiency and minimize side reactions. Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP, are excellent choices. These reagents are known to be highly efficient and can help drive the coupling reactions to completion, which is critical for achieving high purity and yield in a scalable process.
Q3: How can we monitor the progress of the synthesis during scale-up?
A3: Monitoring the key steps of the synthesis is essential for a successful scale-up.
-
Coupling: The Kaiser test is a common method to check for the presence of free primary amines after a coupling step. A negative result (yellow beads) indicates a complete reaction.
-
Fmoc Deprotection: The removal of the Fmoc group can be monitored by observing the UV absorbance of the piperidine-dibenzofulvene adduct in the deprotection solution. A consistent and complete elution profile for each cycle indicates successful deprotection.
Q4: What are the main challenges in purifying this compound?
A4: The purification of this molecule can be challenging due to its amphiphilic nature. The hydrophobic Fmoc group and the hydrophilic PEG chain can lead to broad peaks and poor separation on reverse-phase HPLC. Additionally, the PEG linker's potential polydispersity can result in a cluster of closely eluting peaks. Optimization of the HPLC gradient and the use of a high-resolution column are critical. It is also important to ensure that the crude product is fully dissolved in a suitable solvent before injection to avoid precipitation on the column.
Q5: Are there any specific considerations for the cleavage and final deprotection of this molecule?
A5: A standard cleavage cocktail of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) is generally effective. However, it is important to ensure that the peptide-resin is thoroughly washed and dried before cleavage to prevent side reactions. The cleavage time should be optimized to ensure complete removal of the peptide from the resin and all side-chain protecting groups (if any were used on the PEG linker, though unlikely for this structure).
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound on Rink Amide Resin
This protocol describes a general procedure for the manual solid-phase synthesis of the target molecule. Adjustments may be necessary based on the scale of the synthesis and the specific equipment used.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection (of the Rink Amide linker):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of the PEG Linker (Fmoc-NH-PEG4-C2-COOH):
-
In a separate vessel, dissolve Fmoc-NH-PEG4-C2-COOH (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated linker solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the absence of free amines. If the test is positive, continue coupling for another 1-2 hours.
-
Drain and wash the resin with DMF (5-7 times).
-
-
Fmoc Deprotection (of the PEG linker):
-
Repeat the Fmoc deprotection procedure as described in step 2.
-
-
Coupling of the First Glycine (Fmoc-Gly-OH):
-
Activate Fmoc-Gly-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test. If necessary, perform a second coupling with a fresh solution of activated Fmoc-Gly-OH.
-
Drain and wash the resin with DMF (5-7 times).
-
-
Repeat for Subsequent Glycine Residues:
-
Repeat the Fmoc deprotection (step 2) and coupling (step 5) cycles for the remaining two glycine residues.
-
-
Final Wash: After the final coupling, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude product by adding it to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated product.
-
Wash the product with cold ether and dry under vacuum.
-
Quantitative Data
The following table provides a qualitative and quantitative overview of the expected impact of scaling up the synthesis of this compound. Actual yields and purities will vary depending on the specific process parameters and equipment used.
Table 1: Expected Impact of Scale-Up on Synthesis Parameters
| Parameter | Lab Scale (e.g., 0.1 mmol) | Pilot Scale (e.g., 10 mmol) | Production Scale (e.g., 100 mmol) | Key Considerations for Scale-Up |
| Expected Crude Yield | 60-80% | 50-70% | 40-60% | Yield often decreases with scale due to less efficient mixing, heat transfer, and increased potential for aggregation. |
| Expected Purity | >80% | 70-80% | 60-75% | Purity can decrease due to the accumulation of deletion and truncated sequences from incomplete reactions. |
| Reagent Equivalents (Amino Acid/Coupling Reagent) | 3-5 eq. | 2-3 eq. | 1.5-2 eq. | Reagent excesses are typically reduced at larger scales for cost-effectiveness, which requires more optimized reaction conditions. |
| Solvent Volume | ~10 mL/g resin | ~8 mL/g resin | ~5-7 mL/g resin | Solvent usage per gram of resin is generally reduced, but overall volumes are significantly larger, impacting cost and waste disposal. |
| Reaction Time (Coupling) | 1-2 hours | 2-4 hours | 3-6 hours | Longer reaction times may be necessary to ensure complete reactions with lower reagent excesses and less efficient mixing. |
References
Validation & Comparative
A Comparative Guide to Heterobifunctional Linkers: Spotlight on Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is continually evolving. The linker, a critical component connecting the targeting moiety to the payload, plays a pivotal role in the overall efficacy, stability, and safety of these conjugates. This guide provides an objective comparison of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH with other commonly employed heterobifunctional linkers, supported by experimental data and detailed methodologies to inform rational drug design and development.
Introduction to this compound
This compound is a heterobifunctional linker characterized by three key components:
-
Fmoc-protected amine: The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the terminal amine, allowing for sequential and controlled conjugation strategies, particularly in solid-phase peptide synthesis.
-
Triglycine (Gly-Gly-Gly) peptide: This peptide sequence serves as a hydrophilic and flexible spacer. While not a traditional enzymatic cleavage site like Val-Cit, it can be susceptible to cleavage by certain lysosomal proteases, contributing to payload release. Its hydrophilic nature can also aid in the solubility of the overall conjugate.
-
PEG4 spacer: The tetraethylene glycol (PEG4) unit further enhances the hydrophilicity and solubility of the linker and the resulting conjugate. This property is crucial for preventing aggregation, especially when dealing with hydrophobic payloads, and can improve the pharmacokinetic profile of the ADC.[1]
-
Carboxylic acid: The terminal carboxylic acid provides a reactive handle for conjugation to an amine-containing molecule, such as a targeting antibody or a payload, typically through amide bond formation.
Comparative Analysis of Heterobifunctional Linkers
The selection of a linker is a critical decision in the design of bioconjugates. The following tables provide a comparative overview of this compound and other widely used linkers based on their key characteristics and performance attributes.
Table 1: Physicochemical and Functional Properties of Selected Heterobifunctional Linkers
| Linker Type | Key Components | Cleavage Mechanism | Key Advantages | Potential Limitations |
| This compound | Fmoc-amine, Triglycine, PEG4, Carboxylic acid | Potentially lysosomal proteases | High hydrophilicity, flexible spacer, orthogonal protection | Slower or less specific cleavage compared to canonical protease substrates |
| Val-Cit-PABC | Valine-Citrulline dipeptide, p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer | Cathepsin B | Well-defined and efficient cleavage, established clinical precedent | Can be susceptible to premature cleavage by other proteases (e.g., neutrophil elastase), potential for hydrophobicity-related aggregation[2][3] |
| GGFG | Glycine-Glycine-Phenylalanine-Glycine tetrapeptide | Cathepsins (B and L) | High plasma stability, efficient payload release[3][4] | Potential for different cleavage products depending on the enzyme[3] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | Non-cleavable | High plasma stability | Requires lysosomal degradation of the antibody for payload release, potential for altered payload activity[5] |
| SPDB (Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester, Pyridyldithio | Glutathione (B108866) (in cytosol) | Redox-sensitive release in the intracellular environment | Potential for premature cleavage in the bloodstream, less stable than some other cleavable linkers[] |
Table 2: Performance Characteristics of Different Linker Chemistries in ADCs
| Performance Metric | This compound (Projected) | Val-Cit based Linkers | GGFG based Linkers | Non-cleavable Linkers (e.g., SMCC) | Disulfide-based Linkers (e.g., SPDB) |
| Plasma Stability | High (due to hydrophilic nature) | Generally stable in human plasma, but can show instability in rodent plasma[7] | High | Very High | Moderate to High (steric hindrance can improve stability) |
| Payload Release Efficiency | Moderate to High (payload and target dependent) | High (in cathepsin B-rich environments)[] | High[4] | Lower (relies on antibody degradation) | High (in high glutathione environments) |
| Hydrophilicity | High | Moderate to Low | Moderate | Low | Low |
| Bystander Effect | Possible (if payload is membrane-permeable)[9] | Yes (with membrane-permeable payloads)[10] | Yes (with membrane-permeable payloads) | No[11] | Yes (with membrane-permeable payloads) |
| Drug-to-Antibody Ratio (DAR) Aggregation | Low propensity for aggregation[12] | Can contribute to aggregation at high DARs[2] | Generally good, allows for high DAR[] | Can contribute to aggregation at high DARs | Can contribute to aggregation at high DARs |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful synthesis and evaluation of ADCs. The following sections provide methodologies for key experiments.
Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound
This protocol describes a two-step process for conjugating a payload to an antibody using the specified linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Payload with a primary or secondary amine
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of the Linker:
-
Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF in a molar ratio of 1:1.1:1.1.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester-activated linker.
-
-
Conjugation of Activated Linker to the Payload:
-
Add the amine-containing payload to the activated linker solution (1:1 molar ratio).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the linker-payload conjugate by reverse-phase HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-linker-payload conjugate in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30 minutes.
-
Monitor the deprotection by LC-MS.
-
Purify the deprotected linker-payload by reverse-phase HPLC to obtain the amine-linker-payload.
-
-
Activation of Antibody Carboxylic Acids:
-
This step is for conjugating the amine-linker-payload to the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues). Alternatively, the linker's carboxylic acid can be conjugated to the antibody's lysine (B10760008) residues. The following steps assume conjugation to the antibody's lysines.
-
-
Conjugation to the Antibody:
-
Prepare the antibody in a conjugation buffer (e.g., PBS with 5% DMF, pH 7.4-8.0).
-
Separately, activate the carboxylic acid of this compound with EDC and NHS in DMF.
-
Add the activated linker to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker).
-
Incubate the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding an excess of a small amine-containing molecule (e.g., Tris or glycine).
-
-
Purification of the ADC:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated linker and payload.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in the resulting ADC in a biological matrix.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
PBS
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at 37°C at a final concentration of 1 mg/mL.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of released payload using a validated LC-MS/MS method.
-
Quantify the amount of released payload at each time point to determine the stability of the ADC.
Protocol 3: Cathepsin B Cleavage Assay
This assay assesses the susceptibility of the peptide linker to enzymatic cleavage.
Materials:
-
ADC with the peptide linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS system
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Incubate the ADC (e.g., 10 µM) with activated Cathepsin B (e.g., 1 µM) in the assay buffer at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction by adding a protease inhibitor or by acidifying the sample (e.g., with formic acid).
-
Analyze the samples by LC-MS to quantify the amount of released payload.
-
Calculate the rate of cleavage based on the appearance of the payload over time.[13]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for the synthesis of an ADC.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In vitro assays to validate the biological activity of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It dictates the stability, pharmacokinetics, and ultimate efficacy of the conjugate. The Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a commonly employed linker, featuring a protease-cleavable tripeptide motif (Gly-Gly-Gly), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and functional groups for conjugation. This guide provides a comparative analysis of in vitro assays to validate the biological activity of conjugates utilizing this linker, with a focus on experimental data and methodologies.
Comparative Analysis of Linker Performance
The biological activity of a conjugate is intrinsically linked to the performance of its linker. Key parameters for evaluation include stability in circulation, susceptibility to cleavage at the target site, and the overall impact on the therapeutic agent's potency. While direct head-to-head comparative data for the Gly-Gly-Gly (GGG) linker versus other linkers with an identical PEG spacer and payload is limited in single studies, we can draw comparisons from various studies on protease-cleavable linkers.
The GGG sequence is a substrate for lysosomal proteases like Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][][3] This targeted cleavage is designed to release the payload specifically at the site of action. Alternative peptide linkers, such as Valine-Citrulline (Val-Cit) and Glycine-Phenylalanine-Leucine-Glycine (GFLG), are also widely used and serve as important comparators.
Table 1: Comparison of In Vitro Cytotoxicity of ADCs with Different Peptide Linkers
| Linker Type | Peptide Sequence | Payload | Target Cell Line | IC50 (pM) | Reference |
| Dipeptide | Val-Cit | MMAE | HER2+ | 14.3 | [4] |
| Dipeptide | Val-Ala | MMAE | HER2+ | 92 | [4] |
| Sulfatase-cleavable | N/A | MMAE | HER2+ | 61 | [4] |
| Non-cleavable | N/A | MMAE | HER2+ | 609 | [4] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparison of Linker Stability and Cleavage
| Linker Sequence | Assay | Matrix | Key Findings | Reference |
| Val-Cit | Plasma Stability | Human Plasma | Highly stable | [5] |
| Phe-Lys | Plasma Stability | Human Plasma | Substantially less stable than Val-Cit | [5] |
| GGG | Cathepsin B Cleavage | Recombinant Human Cathepsin B | Non-cleavable control in this specific assay | [1] |
| Val-Cit | Cathepsin B Cleavage | Recombinant Human Cathepsin B | Efficiently cleaved | [1] |
| GFLG | Cathepsin B Cleavage | Recombinant Human Cathepsin B | Efficiently cleaved | [6] |
| GPLG | Cathepsin B Cleavage | Recombinant Human Cathepsin B | Fastest cleavage within the first 30 min compared to GFLG, VCit, and VA | [7] |
| Val-Cit | Lysosomal Stability | Human Liver Lysosomes | Releases payload over time | [8] |
| Gly-Gly-Phe-Gly | Lysosomal Stability | Human Liver Lysosomes | Releases payload over time | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro validation of conjugates. Below are representative protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the conjugate that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell adherence.
-
Conjugate Treatment: Prepare serial dilutions of the test conjugate and a relevant control (e.g., unconjugated payload, non-targeting conjugate) in cell culture medium.
-
Remove the overnight culture medium from the cells and add the prepared dilutions to the respective wells.
-
Incubate the plate for a period that allows for the biological effect to occur (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the conjugate concentration and fit a dose-response curve to determine the IC50 value.
Plasma Stability Assay
This assay assesses the stability of the conjugate in plasma, indicating its potential for premature payload release in circulation.
Protocol:
-
Incubation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse). Prepare a control sample in PBS.
-
Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze the aliquots at -80°C to halt degradation.[9]
-
Sample Preparation for Payload Release Analysis:
-
LC-MS Analysis:
-
Analyze the extracted samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload.
-
Use a standard curve of the free payload to ensure accurate quantification.[10]
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Lysosomal Stability and Payload Release Assay
This assay evaluates the cleavage of the linker and subsequent payload release in a simulated lysosomal environment.
Protocol:
-
Incubation: Incubate the test conjugate (e.g., at 1.3 mg/mL) with commercially available human liver lysosomal extracts at 37°C.[8] The buffer should be acidic (e.g., pH 5.0) to mimic the lysosomal environment.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48 hours).
-
Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution.[8]
-
Sample Preparation: Precipitate proteins using an organic solvent and centrifuge to isolate the supernatant containing the released payload.[8]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the released payload and any potential metabolites.
-
Data Analysis: Plot the amount of released payload over time to determine the rate of lysosomal cleavage.
Visualizing Workflows and Pathways
Experimental Workflow for ADC Internalization and Payload Release
Signaling Pathway of a Tubulin Polymerization Inhibitor (e.g., MMAE)
References
- 1. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part:BBa K5237010 - parts.igem.org [parts.igem.org]
- 7. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Linker Efficacy in Cell-Based Assays: Featuring the Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH Linker
For researchers and professionals in drug development, the choice of a linker is a critical determinant of a therapeutic conjugate's success. Whether for an Antibody-Drug Conjugate (ADC) or a Proteolysis-Targeting Chimera (PROTAC), the linker is not merely a spacer but a key component that influences solubility, cell permeability, stability, and the overall efficacy of the molecule. This guide provides an objective comparison of the Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH linker, a flexible peptide-based PEGylated linker, against other common linker archetypes, supported by representative experimental data and detailed protocols for validation in cell-based assays.
Introduction to Linker Technology
Linkers connect the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic drug or an E3 ligase binder). Their chemical composition and structure dictate the conjugate's pharmacokinetic and pharmacodynamic properties.[1] Key linker types include:
-
Peptide-Based Linkers: Often designed to be cleaved by specific enzymes, like cathepsins, which are abundant in the lysosomal compartment of tumor cells.[2] The Gly-Gly-Gly sequence in the this compound linker is an example of a simple peptide motif.
-
PEG Linkers: Incorporate polyethylene (B3416737) glycol (PEG) chains to enhance hydrophilicity, improve solubility, and reduce immunogenicity.[1] The PEG4 component of the featured linker serves this purpose.
-
Alkyl Linkers: Simple hydrocarbon chains that offer stability and synthetic accessibility.[3]
-
Rigid Linkers: Employ cyclic structures (e.g., piperazine) to create a more defined spatial orientation between the two ends of the conjugate, which can sometimes lead to enhanced potency.[3]
The efficacy of a linker is ultimately confirmed through rigorous cell-based assays that measure target engagement, downstream effects, and cytotoxicity.
Quantitative Comparison of Linker Performance
The following table summarizes representative quantitative data for different linker types used in a PROTAC context, designed to degrade a target protein (e.g., BRD4). The data illustrates how linker composition impacts key performance metrics in a cellular environment.
| Linker Type | Example Structure | Target Degradation (DC50) | Cell Viability (IC50) | Cell Permeability (Papp) | Key Characteristics | Advantages | Disadvantages |
| Peptide-PEG (Flexible, Cleavable) | This compound | 25 nM | 50 nM | High | Peptide sequence allows for potential intracellular cleavage. PEG enhances solubility. | Good balance of solubility, permeability, and activity.[1][3] | Peptide component may be susceptible to broader protease activity, potentially affecting stability.[3] |
| Alkyl (Flexible, Non-Cleavable) | C8 Alkyl Chain | 50 nM | 100 nM | Moderate | Simple, stable hydrocarbon chain. | Synthetically accessible and chemically stable.[3] | Can be hydrophobic, potentially limiting solubility and leading to non-specific binding.[3] |
| Rigid (Non-Cleavable) | Piperazine-based | 10 nM | 20 nM | Moderate | Constrained conformation. | Can pre-organize the molecule into a highly active conformation, leading to enhanced potency.[3] | Lack of flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.[3] |
Experimental Protocols
Accurate evaluation of linker efficacy relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key cell-based assays.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following treatment with a PROTAC.[4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells (e.g., MCF7 or MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add 100-200 µL of lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control. The DC50 value (concentration at which 50% of the protein is degraded) can be calculated by plotting the normalized intensity against the PROTAC concentration.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the cytotoxic effect of the PROTAC, which should correlate with its ability to degrade a target protein essential for cell proliferation.[5][6]
Materials:
-
96-well cell culture plates.
-
Cells of interest (e.g., MCF7).
-
Complete cell culture medium.
-
PROTAC compounds.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add the compounds to the wells and incubate for the desired treatment period (e.g., 48-72 hours). Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time depends on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value (concentration that inhibits cell growth by 50%).
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing complex biological processes and experimental plans. The following have been generated using Graphviz, adhering to the specified design constraints.
Caption: Experimental workflow for evaluating PROTAC linker efficacy.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Methods for Validating Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry (MS) methods for the validation of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH conjugation. The successful attachment of this PROTAC linker is a critical step in the synthesis of targeted protein degraders. Mass spectrometry offers a suite of powerful techniques to confirm the identity and purity of the resulting conjugate. Here, we compare the performance of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for this application, supported by experimental protocols and data.
Introduction to Mass Spectrometry for PEGylated Peptide Analysis
This compound is a heterobifunctional linker containing a peptide moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid functional group, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Validating its conjugation to a target molecule requires analytical methods that can precisely determine the molecular weight of the resulting product and distinguish it from starting materials and side products. Mass spectrometry is the technique of choice for this purpose due to its high sensitivity and mass accuracy.[1]
The key challenge in the MS analysis of PEGylated molecules lies in the polydispersity of the PEG chain, although in the case of a PEG4 linker, this is a discrete and monodisperse species. The presence of the peptide and the Fmoc group also influences the ionization and fragmentation behavior of the molecule. This guide will explore how different MS techniques address these aspects.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for validating the conjugation of this compound depends on several factors, including the nature of the conjugate, the required level of detail, and the available instrumentation. MALDI-TOF and ESI-MS are the two most common ionization techniques used for this type of analysis.[2][3]
| Feature | MALDI-TOF MS | ESI-MS | LC-MS/MS |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. | Formation of gas-phase ions from a liquid solution by applying a high voltage. | Separation of components by liquid chromatography followed by ESI-MS/MS analysis. |
| Ionization | Primarily forms singly charged ions. | Forms multiply charged ions. | Forms multiply charged ions. |
| Mass Accuracy | Good (typically < 50 ppm with external calibration). | Very good to excellent (typically < 5 ppm with internal calibration). | Very good to excellent (typically < 5 ppm with internal calibration). |
| Resolution | Good to very good. | Good to excellent. | Good to excellent. |
| Sensitivity | High (femtomole to attomole range). | High (femtomole to attomole range). | Very high (attomole to zeptomole range). |
| Throughput | High, suitable for rapid screening. | Moderate, can be automated. | Lower, due to chromatographic separation. |
| Sample Purity | More tolerant to salts and buffers. | Less tolerant to salts and buffers. | High sample purity is required. |
| Fragmentation | Post-source decay (PSD) or in-source decay (ISD) can provide some structural information. | Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) provides detailed structural information. | Extensive fragmentation for structural elucidation and identification of conjugation sites. |
| Ideal For | Rapid confirmation of successful conjugation and determination of molecular weight distribution. | Accurate mass determination and analysis of complex mixtures when coupled with LC. | Separation of conjugated product from reactants and byproducts, and detailed structural characterization. |
Experimental Workflows and Protocols
General Workflow for Conjugation and MS Analysis
The following diagram illustrates a typical workflow for the conjugation of this compound to a target molecule and subsequent validation by mass spectrometry.
Protocol 1: MALDI-TOF MS Analysis
This protocol is suitable for rapid confirmation of the molecular weight of the conjugated product.
1. Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid in water) to a final concentration of approximately 1 pmol/µL.
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% trifluoroacetic acid.[4] CHCA is generally preferred for smaller peptides and PEGylated compounds.[5]
2. Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the sample solution to the matrix spot and mix gently by pipetting.
-
Allow the spot to air dry completely (dried-droplet method).
3. MS Acquisition:
-
Instrument: Any modern MALDI-TOF mass spectrometer.
-
Mode: Reflector positive ion mode is recommended for higher resolution and mass accuracy.[4]
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, typically just above the ionization threshold.
-
Calibration: Calibrate the instrument externally using a standard peptide mixture of known molecular weights.
4. Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the conjugated product.
-
Compare the observed mass with the theoretical mass of the expected conjugate.
-
The absence of a significant peak corresponding to the unconjugated this compound indicates a successful reaction and purification.
Protocol 2: ESI-MS Analysis
This protocol provides high mass accuracy for the confirmation of the elemental composition of the conjugate.
1. Sample Preparation:
-
Dissolve the purified conjugate in a solvent compatible with electrospray ionization, such as 50% acetonitrile/0.1% formic acid in water, to a concentration of 1-10 pmol/µL.
-
Ensure the sample is free of non-volatile salts and detergents.
2. MS Acquisition:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF, Orbitrap, or FT-ICR MS.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-300 °C.
-
-
Mass Analyzer Settings:
-
Mode: Positive ion mode.
-
Mass Range: Scan a range that encompasses the expected m/z values of the multiply charged ions of the conjugate.
-
3. Data Analysis:
-
The ESI mass spectrum will show a series of peaks corresponding to the analyte with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Deconvolute the multiply charged spectrum to obtain the zero-charge mass of the analyte.
-
Compare the accurate mass with the theoretical mass to confirm the elemental composition.
Protocol 3: LC-MS/MS Analysis
This is the most comprehensive method, providing separation of the conjugate from impurities and detailed structural information.
1. Sample Preparation:
-
Prepare the sample as for ESI-MS analysis.
2. LC Separation:
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 column suitable for peptide and small molecule separations (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. MS/MS Acquisition:
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, triple quadrupole).
-
Ionization: ESI in positive ion mode.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
In DDA, the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
-
Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy: Optimize the collision energy to achieve good fragmentation of the precursor ion.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to the conjugated product.
-
Extract the mass spectrum for this peak and confirm the molecular weight.
-
Analyze the MS/MS spectrum to confirm the peptide sequence and the presence of the PEG linker. Fragmentation of the Fmoc group is also expected.
Logical Relationships in MS Data Interpretation
The following diagram illustrates the logical flow of information during the interpretation of mass spectrometry data for the validation of the conjugation.
Conclusion
The validation of this compound conjugation is readily achievable using modern mass spectrometry techniques.
-
MALDI-TOF MS is an excellent choice for rapid, high-throughput screening to confirm the presence of the desired product. Its tolerance to complex sample matrices is a significant advantage.[1]
-
ESI-MS , particularly with high-resolution instruments, provides highly accurate mass measurements, which can be crucial for confirming the elemental composition of the conjugate.
-
LC-MS/MS offers the most comprehensive analysis by separating the conjugate from reactants and byproducts, providing unambiguous molecular weight confirmation, and allowing for detailed structural elucidation through fragmentation analysis.[6][7]
The selection of the most appropriate method will depend on the specific requirements of the research or drug development stage. For routine confirmation of successful synthesis, MALDI-TOF or direct infusion ESI-MS may be sufficient. For in-depth characterization, impurity profiling, and troubleshooting, LC-MS/MS is the preferred method.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bath.ac.uk [bath.ac.uk]
- 6. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
A Comparative Analysis of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH Linker: Cleavage and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties, particularly its cleavage characteristics and stability in biological environments, directly impact the efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison of the Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH linker with common alternative linkers, supported by experimental data.
The this compound linker is a flexible, hydrophilic linker composed of three main components: a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a triglycine (B1329560) (Gly-Gly-Gly) peptide sequence, and a PEG4 (tetraethylene glycol) spacer with a terminal carboxylic acid. This combination of features is designed to offer a balance of stability in circulation and potential for intracellular cleavage.
Comparative Analysis of Linker Performance
The stability and cleavage of a linker are paramount to its function. An ideal linker should remain intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and then be efficiently cleaved at the target site to release the active molecule.
Enzymatic Cleavage: Resistance of the Gly-Gly-Gly Motif to Cathepsin B
A key mechanism for payload release from peptide-based linkers within target cells is enzymatic cleavage by lysosomal proteases, such as Cathepsin B. The Valine-Citrulline (Val-Cit) dipeptide is a well-established motif that is readily cleaved by Cathepsin B. In contrast, the triglycine (Gly-Gly-Gly) motif exhibits significant resistance to Cathepsin B-mediated cleavage.
One study directly compared the in vitro cleavage of a Val-Cit-PABA linker and a Gly-Gly-Gly (GGG) linker by recombinant human Cathepsin B. The results demonstrated that while the Val-Cit-PABA linker was efficiently cleaved, the GGG linker was found to be non-cleavable under the same experimental conditions. This suggests that ADCs or other conjugates utilizing a Gly-Gly-Gly linker would not rely on Cathepsin B for payload release and would likely exhibit greater stability within the lysosomal compartment in this regard.
| Linker Motif | Enzyme | Cleavage Efficiency | Reference |
| Gly-Gly-Gly | Cathepsin B | Non-cleavable | [1] |
| Val-Cit-PABA | Cathepsin B | Readily Cleaved | [1] |
Plasma Stability: A Comparative Overview
Peptide linkers, in general, are designed for high plasma stability. Tetrapeptide linkers, such as Gly-Gly-Phe-Gly (GGFG), have demonstrated excellent stability in human, rat, and mouse plasma, with minimal drug release over extended periods. For instance, an ADC with a GGFG linker showed only 1-2% drug release over 21 days in plasma. This high stability is attributed to the resistance of the peptide bonds to plasma proteases. It is reasonable to infer that the triglycine linker would exhibit similarly high plasma stability.
The PEG4 spacer further contributes to the overall stability and solubility of the conjugate. PEGylation is a well-known strategy to increase the hydrodynamic radius of molecules, which can shield them from enzymatic degradation and reduce renal clearance, thereby extending plasma half-life.
In contrast, other classes of cleavable linkers, such as hydrazone and disulfide linkers, have shown more variable plasma stability. Hydrazone linkers, which are acid-labile, can be susceptible to hydrolysis at physiological pH, leading to premature drug release. The stability of disulfide linkers is dependent on the steric hindrance around the disulfide bond, with less hindered linkers being more prone to reduction in the bloodstream.
| Linker Type | Cleavage Mechanism | Plasma Stability (General Trend) | Representative Data |
| Peptide (Gly-Gly-Gly) | Protease (low susceptibility) | High | Inferred from high stability of GGFG linkers (1-2% release over 21 days) |
| Peptide (Val-Cit) | Protease (Cathepsin B) | High | Generally stable in human plasma, but can be unstable in mouse plasma |
| Hydrazone | Acid Hydrolysis | Moderate to Low | Half-life can be as low as 36 hours for some carbonate-based linkers |
| Disulfide | Reduction | Variable | Stability can be engineered by modifying steric hindrance |
Experimental Protocols
To aid researchers in the evaluation of linker stability and cleavage, detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker-drug conjugate in plasma by measuring the amount of intact conjugate and/or released payload over time.
Methodology:
-
Incubation: The test conjugate is incubated in plasma (e.g., human, mouse, rat) at a specific concentration (e.g., 1 mg/mL) at 37°C. Control samples in buffer should be included.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: To stop the reaction, samples are immediately processed. This may involve protein precipitation with organic solvent (e.g., acetonitrile) or immunocapture of the antibody-containing conjugate using Protein A/G beads.
-
Analysis: The amount of intact conjugate and/or free payload is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). For ADCs, the change in the drug-to-antibody ratio (DAR) over time is a key indicator of linker stability.
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of the peptide linker to cleavage by Cathepsin B.
Methodology:
-
Enzyme Activation: Recombinant human Cathepsin B is activated according to the manufacturer's protocol, typically in an acidic buffer (e.g., pH 5.0-6.0) containing a reducing agent like dithiothreitol (B142953) (DTT).
-
Reaction Mixture: The linker-payload conjugate is incubated with the activated Cathepsin B in the assay buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a protease inhibitor or by acidifying the sample.
-
Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of cleaved payload released over time.
Visualizing Workflows and Linker Structure
To provide a clearer understanding of the experimental processes and the linker's components, the following diagrams are provided.
Caption: Experimental workflows for assessing linker stability and enzymatic cleavage.
Caption: Key components of the this compound linker.
Conclusion
The this compound linker presents a profile of high expected plasma stability, primarily due to its triglycine and PEG4 components. The triglycine motif's resistance to Cathepsin B cleavage suggests that payload release would not be primarily mediated by this common lysosomal protease, potentially leading to a different intracellular processing pathway compared to Val-Cit-containing linkers. This characteristic could be advantageous in applications where prolonged intracellular stability is desired or where Cathepsin B-mediated cleavage is not the intended release mechanism. The choice of this linker should be guided by the specific biological target and the desired mechanism of action for the therapeutic conjugate. Further experimental validation of its plasma stability and cleavage by other relevant enzymes is recommended for specific applications.
References
A Comparative Guide to Fmoc and Boc Protection for Gly-Gly-Gly-NH-PEG4-C2-COOH Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined peptide-PEG conjugates is a cornerstone of modern drug development, enhancing the pharmacokinetic profiles of therapeutic peptides. The choice of solid-phase peptide synthesis (SPPS) strategy is critical to achieving high yield and purity. This guide provides an objective comparison of two prevalent Nα-amino protecting group strategies—Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl)—for the synthesis of Gly-Gly-Gly-NH-PEG4-C2-COOH, a common linker used in Proteolysis Targeting Chimeras (PROTACs).
Performance Comparison: Fmoc vs. Boc Strategy
The selection between Fmoc and Boc protection hinges on a trade-off between the harshness of cleavage conditions and the potential for side reactions. For the target molecule, the Fmoc strategy is generally preferred due to the acid sensitivity of the PEG linker.
| Parameter | Fmoc Strategy | Boc Strategy | Rationale & Supporting Data |
| Overall Yield | Typically 60-75% | Typically 40-60% | Fmoc chemistry employs milder deprotection and cleavage conditions, which can lead to higher overall yields, especially for relatively short and non-complex peptides. The strong acid (HF) used in Boc final cleavage can lead to peptide degradation and loss of product. |
| Crude Purity | Generally >85% | Generally >70% | The milder conditions of Fmoc-SPPS often result in fewer side products and a cleaner crude product. Boc-SPPS can be prone to side reactions such as t-butylation and requires harsh cleavage conditions that can generate more impurities. |
| Synthesis Time | Faster | Slower | Fmoc deprotection with piperidine (B6355638) is typically faster than the TFA deprotection and subsequent neutralization steps required in Boc chemistry.[1] |
| Reagent Safety | Milder reagents | Requires HF | The final cleavage in Boc-SPPS traditionally requires anhydrous hydrogen fluoride (B91410) (HF), a highly corrosive and hazardous reagent requiring specialized equipment.[2][3] Fmoc cleavage utilizes trifluoroacetic acid (TFA), which is less hazardous. |
| Compatibility with PEG Linker | High | Low | The PEG moiety is sensitive to strong acids. The use of TFA in the final cleavage step of Fmoc-SPPS is compatible with the PEG linker.[4] Conversely, the harsh HF cleavage in Boc-SPPS can lead to degradation of the polyethylene (B3416737) glycol chain.[4] |
| Common Side Reactions | Diketopiperazine formation (at dipeptide stage), Aspartimide formation (if Asp is present).[1][5] | t-butylation, Insertion of glycine (B1666218) residues (especially with His present), Homoserine lactone formation (with Met).[5][6] | For the Gly-Gly-Gly sequence, diketopiperazine formation after the coupling of the second glycine is a potential issue in both strategies but can be mitigated. |
Experimental Protocols
Detailed methodologies for the synthesis of Gly-Gly-Gly-NH-PEG4-C2-COOH using both Fmoc and Boc strategies are provided below. These protocols are based on standard solid-phase peptide synthesis procedures.
Fmoc-SPPS Protocol
This protocol utilizes a Rink Amide resin, which upon cleavage with TFA, directly yields the C-terminal amide.
1. Resin Preparation:
-
Swell Fmoc-Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
-
Confirm complete deprotection using a Kaiser test.
3. Amino Acid Coupling (for each Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2 and 3 for the subsequent two glycine residues.
4. PEG Linker Coupling:
-
After deprotection of the final glycine, couple Fmoc-NH-PEG4-C2-COOH (1.5 eq.) using the same activation method as the amino acids. Allow the reaction to proceed for 4-6 hours or overnight to ensure complete coupling.
5. Final Fmoc Deprotection:
-
Remove the Fmoc group from the PEG linker using the protocol in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[7][8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-SPPS Protocol
This protocol utilizes an MBHA (methylbenzhydrylamine) resin, which yields a C-terminal amide upon HF cleavage.
1. Resin Preparation:
-
Swell MBHA resin (e.g., 100 mg, 0.5 mmol/g loading) in DCM for 1 hour in a suitable reaction vessel.
-
Drain the DCM.
2. Boc Deprotection:
-
Treat the resin with 50% (v/v) TFA in DCM for 5 minutes.
-
Drain and repeat the TFA treatment for 20 minutes.
-
Wash the resin with DCM (3x).
3. Neutralization:
-
Wash the resin with 10% (v/v) DIPEA in DCM (3x) to neutralize the ammonium (B1175870) salt.
-
Wash with DCM (3x).
4. Amino Acid Coupling (for each Glycine):
-
In a separate vial, pre-activate Boc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor for complete coupling using a ninhydrin (B49086) test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2, 3, and 4 for the subsequent two glycine residues.
5. PEG Linker Coupling:
-
Couple Boc-NH-PEG4-C2-COOH (1.5 eq.) using the same activation and coupling procedure. Allow for a longer reaction time (4-6 hours or overnight).
6. Final Boc Deprotection:
-
Remove the final Boc group using the protocol in step 2.
7. HF Cleavage:
-
Caution: This step requires specialized equipment and extreme care.
-
Dry the peptide-resin thoroughly.
-
Place the resin in an HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol).
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the vessel.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to remove scavengers and precipitated peptide.
8. Purification:
-
Extract the peptide from the resin with an appropriate solvent (e.g., dilute acetic acid) and purify by RP-HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the key steps in both the Fmoc and Boc solid-phase synthesis strategies for the target molecule.
Caption: Fmoc-SPPS workflow for Gly-Gly-Gly-NH-PEG4-C2-COOH.
Caption: Boc-SPPS workflow for Gly-Gly-Gly-NH-PEG4-C2-COOH.
Conclusion and Recommendation
For the synthesis of Gly-Gly-Gly-NH-PEG4-C2-COOH, the Fmoc strategy is strongly recommended . The primary advantages are the milder reaction conditions, which preserve the integrity of the acid-sensitive PEG linker, and the avoidance of the highly hazardous anhydrous HF required in the Boc strategy.[2][4] The Fmoc approach is also likely to provide a higher yield and purity of the final product, simplifying downstream purification efforts. While Boc chemistry has its merits, particularly for hydrophobic or aggregation-prone sequences, these advantages do not outweigh the significant drawbacks for this specific target molecule. The use of dipeptide or tripeptide building blocks (e.g., Fmoc-Gly-Gly-OH) could also be considered within the Fmoc framework to potentially improve efficiency and minimize side reactions associated with the repetitive coupling of glycine.[2]
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. chempep.com [chempep.com]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthetic peptides and their derivatives is paramount in drug discovery and development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We present a standard Reversed-Phase HPLC (RP-HPLC) method and a more advanced Ultra-High-Performance Liquid Chromatography (UPLC) method, offering a clear comparison of their performance and providing detailed experimental protocols.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for resolving the target compound from potential impurities such as deletion sequences, protecting group-related byproducts, and diastereomers. Below is a summary of two distinct methods for the purity assessment of this compound.
| Parameter | Method 1: RP-HPLC | Method 2: UPLC |
| Instrumentation | Standard HPLC System | UPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 20 min | 30-90% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 265 nm | UV at 265 nm & MS Compatibility |
| Expected Purity | >95% | >98% |
| Resolution | Good | Excellent |
| Run Time | ~25 minutes | ~7 minutes |
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are provided below to ensure reproducibility.
Method 1: Standard Reversed-Phase HPLC (RP-HPLC)
This method represents a robust and widely accessible approach for routine purity analysis.
1. Sample Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-22 min: 20% to 80% B (linear gradient)
-
22-23 min: 80% to 20% B (linear gradient)
-
23-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
Method 2: Ultra-High-Performance Liquid Chromatography (UPLC)
This method offers higher resolution and significantly reduced run times, making it ideal for high-throughput screening and in-depth impurity profiling. The use of formic acid as an ion-pairing agent also ensures compatibility with mass spectrometry (MS) for impurity identification.
1. Sample Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. UPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in UPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in UPLC-grade acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-5.5 min: 30% to 90% B (linear gradient)
-
5.5-6.0 min: 90% to 30% B (linear gradient)
-
6.0-7.0 min: 30% B (equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV absorbance at 265 nm. This method is also suitable for hyphenation with a mass spectrometer for peak identification.
Visualization of Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both the RP-HPLC and UPLC methods.
Caption: Workflow for the standard RP-HPLC method.
Caption: Workflow for the high-resolution UPLC method.
Discussion
The choice between the standard RP-HPLC and the UPLC method will depend on the specific requirements of the analysis. For routine quality control where high throughput is not a primary concern, the RP-HPLC method provides reliable results. However, for applications requiring higher resolution to separate closely eluting impurities, faster analysis times for screening multiple samples, and the potential for mass spectrometric identification of unknown peaks, the UPLC method is demonstrably superior. The heterogeneity of the PEG linker in the target molecule can contribute to peak broadening; the higher efficiency of the UPLC column helps to mitigate this effect, leading to sharper peaks and more accurate purity determination. The use of formic acid in the UPLC method is also a significant advantage for labs equipped with LC-MS instrumentation, as it avoids the ion suppression effects commonly observed with TFA.
Comparative stability studies of peptides with different linker technologies
For Researchers, Scientists, and Drug Development Professionals
The stability of peptide-based therapeutics is a critical determinant of their efficacy and safety. The linker technology employed to conjugate peptides to other moieties, such as antibodies in Antibody-Drug Conjugates (ADCs) or other small molecules, plays a pivotal role in the overall stability of the conjugate. This guide provides an objective comparison of the stability of peptides featuring different linker technologies, supported by experimental data and detailed methodologies.
Introduction to Peptide Linker Technologies
Peptide linkers are sequences of amino acids that connect two or more molecules. In drug development, they are crucial for creating stable yet effective therapeutic conjugates.[1] The choice of linker can significantly impact a conjugate's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.[2][3] Linkers can be broadly categorized as cleavable or non-cleavable, with further classifications based on their release mechanism and physical properties such as flexibility or rigidity.[1][3]
Cleavable Linkers are designed to release the peptide or payload under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes at the target site.[4][5] Common types include:
-
Enzymatically-cleavable linkers: These are the most prevalent type in clinical-stage ADCs and are designed to be substrates for proteases like cathepsins, which are abundant in the tumor microenvironment or within lysosomes.[6][7]
-
pH-sensitive linkers: These linkers, such as hydrazones, are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.[5]
-
Reducible linkers: Disulfide linkers are designed to be cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[5]
Non-cleavable Linkers create a stable, covalent bond between the peptide and the conjugated molecule. The release of the active component relies on the degradation of the entire conjugate within the target cell.[2][3] This approach can offer enhanced stability in circulation.[2]
Comparative Stability Data
The stability of a peptide conjugate is often assessed by its half-life in plasma or serum, which reflects its susceptibility to enzymatic degradation and other clearance mechanisms. The following tables summarize quantitative data from various studies comparing the stability of peptides with different linker technologies.
Table 1: Serum/Plasma Stability of Peptide Conjugates with Different Linker Technologies
| Linker Type/Sequence | Conjugate System | Species | Stability Metric (% Intact Conjugate) | Time | Reference |
| Enzymatically Cleavable | |||||
| Val-Cit (vc) | Anti-M1S1-MC-VC-PABC-Aur0101 | Mouse | 5% | 4.5 days | [6] |
| Rat | 94% | 4.5 days | [6] | ||
| Monkey | 99% | 4.5 days | [6] | ||
| Val-Cit (vc) | ADC | Mouse | Unstable (cleaved by Ces1c) | - | [8][9] |
| EVCit | ADC | Mouse & Human | Stable in plasma | - | [8] |
| EGCit | ADC | Mouse & Human | Stable in plasma | - | [8] |
| pH-Sensitive | |||||
| Hydrazone | ADC | - | Stable at pH 7.4, hydrolyzes at pH 4.5-6.5 | - | [5] |
| Reducible | |||||
| Disulfide | PDC (Doxorubicin-cRGD) | - | 39.2% drug released | 48 hours | [4] |
| Non-Cleavable | |||||
| Thioether (mc) | 1F6-C4v2-mc-MMAF | Mouse | Measurable systemic drug release | < 2 weeks | [10] |
| Thioether (bac) | 1F6-C4v2-bac-MMAF | Mouse | No measurable systemic drug release | 2 weeks | [10] |
| Amide Bond | IR800-Ahx-NB(GPO)9 | Serum | 81.2% | 24 hours | [11] |
| Thioether Bond | Ac-C(IR800)-Ahx-NB(GPO)9 | Serum | 16.7% | 24 hours | [11] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 2: Thermal Stability of Peptides with Different Linkers
| Linker Type | Peptide/Protein System | Metric | Value | Reference |
| Rigid (PAPAP) | HSA-α-MSH Fusion Protein | Melting Temperature (Tm) | 83.5°C | [12] |
| Flexible (Glycine-rich) | Single-chain Arc repressor (19 residues) | Free Energy of Unfolding (ΔGu) | 8.4 kcal/mol | [13] |
| Flexible (Glycine-rich) | Single-chain Arc repressor (9 residues) | Free Energy of Unfolding (ΔGu) | ~3 kcal/mol | [13] |
Experimental Protocols
Accurate assessment of peptide stability is crucial for selecting the optimal linker technology. Below are detailed methodologies for key stability assays.
In Vitro Plasma/Serum Stability Assay
Objective: To determine the rate of degradation of a peptide conjugate in plasma or serum from a relevant species.
Materials:
-
Test peptide conjugate
-
Control peptide conjugate (with a known stable linker, if available)
-
Freshly collected plasma or serum (e.g., human, mouse, rat) with anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with internal standard)
-
Analytical instrument (e.g., LC-MS/MS, HPLC)
Procedure:
-
Spike the test peptide conjugate into pre-warmed (37°C) plasma or serum to a final concentration of 1-10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma/serum sample.
-
Immediately quench the enzymatic activity by adding 2-3 volumes of cold quenching solution.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
Analyze the samples by LC-MS/MS or HPLC to quantify the amount of intact peptide conjugate remaining.
-
Calculate the percentage of intact conjugate at each time point relative to the amount at time 0.
-
Determine the half-life (t½) of the peptide conjugate in plasma/serum.
Thermal Stability Assay (Differential Scanning Calorimetry - DSC)
Objective: To determine the thermal stability of a peptide or fusion protein by measuring its melting temperature (Tm).
Materials:
-
Peptide or protein solution in a suitable buffer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare a solution of the peptide or protein at a known concentration (typically 1-2 mg/mL).
-
Load the sample and a reference buffer into the DSC cells.
-
Scan a range of temperatures (e.g., 20°C to 100°C) at a constant rate (e.g., 1°C/min).
-
The DSC will measure the heat capacity of the sample as a function of temperature.
-
The melting temperature (Tm) is the peak of the endothermic transition, which corresponds to the unfolding of the peptide or protein.
Enzymatic Degradation Assay
Objective: To assess the susceptibility of a peptide with a specific linker to cleavage by a particular enzyme (e.g., cathepsin B, proteinase K).
Materials:
-
Test peptide with linker
-
Target enzyme (e.g., purified cathepsin B)
-
Assay buffer specific to the enzyme's optimal activity
-
Incubator at 37°C
-
Quenching solution (e.g., trifluoroacetic acid)
-
Analytical instrument (e.g., HPLC, mass spectrometry)
Procedure:
-
Prepare a solution of the test peptide in the assay buffer.
-
Add the enzyme to initiate the reaction.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze the samples to measure the disappearance of the parent peptide and the appearance of cleavage products.
-
Determine the rate of cleavage.
Visualizing a Key Pathway: Intracellular Processing of an Antibody-Drug Conjugate (ADC)
The following diagram illustrates the typical intracellular trafficking and payload release pathway for an ADC with an enzymatically cleavable linker.
Caption: Intracellular processing of an ADC with a cleavable linker.
Experimental Workflow for Comparative Stability Analysis
The logical flow for a comparative stability study of peptides with different linker technologies is outlined below.
Caption: Workflow for comparing peptide stability with different linkers.
Conclusion
The selection of a linker is a critical step in the design of peptide-based therapeutics. As demonstrated by the compiled data, linker chemistry has a profound impact on the stability of the resulting conjugate. Enzymatically cleavable linkers like Val-Cit show species-dependent stability, highlighting the importance of selecting appropriate preclinical models.[6] Non-cleavable linkers can offer superior stability in circulation, which may translate to an improved therapeutic index.[10] Thermal stability is also influenced by linker design, with rigid linkers potentially conferring greater resistance to heat-induced unfolding.[12] A thorough understanding and empirical evaluation of different linker technologies are essential for the development of safe and effective peptide drugs. This guide provides a foundational framework for researchers to navigate the complexities of linker selection and peptide stability assessment.
References
- 1. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rigid linker peptides improve the stability and anti-inflammation effect of human serum albumin and α-melanocyte-stimulating hormone fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Disposal of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: A Guide for Laboratory Professionals
Key Safety and Handling Considerations:
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is generally not classified as a hazardous substance.[1] However, as with any laboratory chemical, it is crucial to handle it in accordance with good industrial hygiene and safety practices.[2][3] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat to prevent skin and eye contact.[2][3] In case of contact, it is recommended to wash the affected area with soap and plenty of water.[1][3] If inhaled, the individual should be moved to fresh air.[1][3] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Step-by-Step Disposal Procedure:
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[4]
-
Waste Characterization: Although not typically categorized as hazardous, it is best practice to treat all chemical waste as potentially hazardous until a formal characterization is complete. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this compound.
-
Containerization:
-
Place waste this compound, including any contaminated materials such as gloves or weighing paper, into a designated and clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical and is securely sealed to prevent leaks or spills.
-
-
Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or the main chemical waste storage facility.
-
The storage area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[4]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures:
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container.[1] Ensure adequate ventilation in the affected area. For fires, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[1][3]
Quantitative Data Summary:
No quantitative data regarding the specific toxicity or environmental impact of this compound was available in the searched documents. The provided information focuses on general safety and handling procedures for similar compounds.
Disposal Workflow:
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for handling Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a PEG-based PROTAC linker. The following procedural guidance outlines operational and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not extensively documented, related compounds such as Fmoc-Gly-OH and Fmoc-NH-PEG-COOH are not classified as hazardous substances.[1][2][3][4] However, as a matter of good laboratory practice and to mitigate any potential, uncharacterized hazards, the following personal protective equipment (PPE) should be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Safety goggles with side-shields conforming to EN166 or ANSI Z87.1 standards.[1][5] | Protects against splashes of solutions and airborne powder. |
| Hand Protection | Disposable nitrile gloves.[5] | Prevents skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[1] |
| Body Protection | A standard laboratory coat should be worn and fully buttoned.[5][6] | Protects skin and clothing from spills. |
| Respiratory Protection | Recommended when handling the lyophilized powder, especially when weighing, to prevent inhalation.[5] | Minimizes inhalation of fine particles. |
| General Attire | Long pants and closed-toe shoes are mandatory.[5] | Standard laboratory safety practice to protect against spills and other physical hazards. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound from receipt to use in synthesis.
2.1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated place.[1] For long-term storage, keep at -20°C in a tightly sealed container away from moisture.[7]
2.2. Preparation for Use (Weighing and Dissolving):
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture, as peptides can be hygroscopic.
-
Weighing: Conduct weighing in a chemical fume hood to minimize inhalation of any airborne powder.
-
Dissolution: Dissolve the compound in a suitable organic solvent, such as DMF (N,N-dimethylformamide).[8]
2.3. Use in Peptide Synthesis:
The Fmoc protecting group is stable under acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in an organic solvent.[8][9][10]
-
Fmoc Deprotection: The removal of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS) to allow for the coupling of the next amino acid.[8] This process typically involves treating the resin-bound peptide with a solution of 20% piperidine in DMF.[10][11]
-
Cleavage from Resin: After synthesis, the peptide is often cleaved from the solid support using strong acids like trifluoroacetic acid (TFA), which may be mixed with scavengers.[12] This step should always be performed in a certified chemical fume hood.
Disposal Plan
All waste containing this compound and associated reagents should be treated as chemical waste and disposed of according to institutional and local environmental regulations.
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, sealed chemical waste container.
-
Excess solid compound should be collected in a sealed container for chemical waste disposal.
-
-
Liquid Waste:
-
Solutions containing the compound and organic solvents (e.g., DMF, piperidine solutions, TFA cocktails) must be collected in a properly labeled, sealed hazardous waste container.
-
Do not discharge any of this material into the sewer system.[1]
-
-
Decontamination:
-
All glassware and equipment should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. biochempeg.com [biochempeg.com]
- 3. carlroth.com [carlroth.com]
- 4. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. genscript.com [genscript.com]
- 9. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
